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  • Product: methyl 5-amino-1H-indole-7-carboxylate
  • CAS: 1167055-42-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of methyl 5-amino-1H-indole-7-carboxylate

Technical Monograph: Methyl 5-amino-1H-indole-7-carboxylate Executive Summary & Strategic Value Methyl 5-amino-1H-indole-7-carboxylate is a specialized, high-value heterocyclic scaffold used primarily in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 5-amino-1H-indole-7-carboxylate

Executive Summary & Strategic Value

Methyl 5-amino-1H-indole-7-carboxylate is a specialized, high-value heterocyclic scaffold used primarily in the synthesis of kinase inhibitors, antiviral agents, and conformationally restricted peptidomimetics. Unlike the ubiquitous 3- or 5-substituted indoles, the 7-carboxylate substitution pattern offers a unique vector for molecular interaction, often projecting solubilizing groups into solvent-exposed regions of a protein binding pocket while the indole core engages in


-

stacking.

This guide details the physicochemical profile, validated synthetic routes, and reactivity logic required to utilize this scaffold effectively in drug discovery campaigns.

Chemical Identity & Physicochemical Profile

The molecule features an electron-rich indole core balanced by an electron-withdrawing ester at C7 and an electron-donating amine at C5. This "push-pull" electronic structure creates distinct reactivity zones.

PropertyData / Descriptor
IUPAC Name Methyl 5-amino-1H-indole-7-carboxylate
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Core Scaffold Indole (Benzopyrrole)
Key Substituents 5-Amino (-NH₂), 7-Methoxycarbonyl (-COOCH₃)
Predicted LogP ~1.6 (Moderate Lipophilicity)
Topological PSA ~68 Ų (Favorable for membrane permeability)
pKa (Conjugate Acid) ~4.5 (Amino group), Indole NH > 16
Appearance Off-white to tan solid (Oxidation sensitive)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water

Strategic Synthesis: The "Self-Validating" Protocol

The synthesis of 7-substituted indoles is synthetically demanding due to steric crowding and the lack of natural precursors. The most robust route to the 5-amino-7-ester variant is a convergent reduction of the corresponding nitro-indole precursor.

Retrosynthetic Logic (Graphviz)

The following diagram illustrates the critical pathway from the nitro-precursor to the target amine, highlighting the decision points for functionalization.

SynthesisLogic Precursor Methyl 5-nitro-1H-indole-7-carboxylate (Precursor) Reaction Chemo-selective Reduction (H2, Pd/C or Fe/NH4Cl) Precursor->Reaction  Step 1 Target Methyl 5-amino-1H-indole-7-carboxylate (Target Scaffold) Reaction->Target  Step 2 Derivatives Kinase Inhibitors (Amide Coupling) Target->Derivatives  Step 3

Figure 1: Convergent synthesis pathway focusing on the critical reduction step.

Detailed Protocol: Chemo-selective Nitro Reduction

Objective: Reduce the C5-nitro group to the C5-amine without hydrolyzing the C7-methyl ester or over-reducing the indole double bond.

Reagents:

  • Methyl 5-nitro-1H-indole-7-carboxylate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (MeOH) (anhydrous)

  • Hydrogen gas (H₂) (balloon pressure)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask, dissolve Methyl 5-nitro-1H-indole-7-carboxylate (e.g., 1.0 g) in anhydrous MeOH (20 mL). Ensure complete dissolution; mild sonication may be required.

  • Catalyst Addition: Under a gentle stream of nitrogen (inert atmosphere is critical to prevent fire hazards), carefully add 10% Pd/C (100 mg). Safety Note: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the flask with hydrogen gas (vacuum/fill cycle x3) using a balloon. Stir the reaction mixture vigorously at room temperature (20–25°C) under H₂ atmosphere.

  • Monitoring (Self-Validation):

    • Visual: The reaction mixture should transition from a bright yellow (nitro compound) to a colorless or pale grey suspension.

    • TLC:[1] Monitor using 50% EtOAc/Hexane. The starting material (high Rf, UV active) should disappear, replaced by a lower Rf, ninhydrin-positive (purple/red) spot.

  • Workup: Once complete (typically 2–4 hours), filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure at <40°C.

    • Critical Check: Do not overheat. Amino-indoles are prone to oxidative polymerization (browning) if heated in air.

  • Yield: Expect >90% yield of an off-white solid. Store immediately under argon at -20°C.

Reactivity & Functionalization Map

The 5-amino-7-carboxylate scaffold offers three distinct "vectors" for medicinal chemistry elaboration. Understanding the reactivity hierarchy is essential for library design.

ReactivityMap Core Methyl 5-amino-1H-indole-7-carboxylate N1 N1 Position (Indole NH) Reactivity: Low pKa (~16) Action: Alkylation/Arylation Core->N1 C5 C5 Position (Amine) Reactivity: Nucleophilic Action: Amide Coupling / Reductive Amination Core->C5 C7 C7 Position (Ester) Reactivity: Electrophilic Action: Hydrolysis to Acid / Reduction to Alcohol Core->C7 C3 C3 Position Reactivity: Nucleophilic (Aromatic) Action: Formylation / Halogenation Core->C3

Figure 2: Orthogonal reactivity vectors of the scaffold.

Key Reactivity Insights:
  • C5-Amine (Primary Vector): This is the most reactive handle. It readily undergoes amide coupling with carboxylic acids (using HATU/DIPEA) to form the hinge-binding motif of many kinase inhibitors.

  • C7-Ester (Secondary Vector): The ester is sterically crowded by the peri-hydrogen at C6 and the N1-H. Hydrolysis requires forcing conditions (LiOH, THF/H₂O, 60°C). It serves as a precursor to C7-carboxamides, which can interact with solvent-front residues.

  • N1-Indole: Alkylation at N1 often reduces biological activity in kinase inhibitors (loss of H-bond donor) but is useful for tuning solubility or pharmacokinetic properties.

Medicinal Chemistry Applications

The 7-substituted indole motif is a "privileged structure" in modern drug design, particularly for targeting enzymes with restricted binding pockets.

  • Kinase Inhibition (JAK/SYK): The indole NH and C7-carbonyl often mimic the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region. The C5-amino group allows for the extension of the molecule into the ribose-binding pocket or the hydrophobic back pocket.

  • Bromodomain Inhibition: Acetylated lysine mimics often utilize the indole core to stack against the conserved asparagine in BET bromodomains.

  • Conformational Restriction: Unlike the flexible tryptamine derivatives, the 7-carboxylate creates an intramolecular hydrogen bond with the N1-H (if hydrolyzed to amide) or sterically enforces a specific conformation, reducing the entropic penalty of binding.

Safety & Handling Protocols

  • Oxidation Sensitivity: 5-aminoindoles are electron-rich and prone to oxidation by air, leading to dark, insoluble quinoid polymers.

    • Protocol: Always store the solid under an inert atmosphere (Argon/Nitrogen). Solutions should be prepared fresh.

  • Light Sensitivity: Protect from direct light during storage and reaction.

  • Toxicity: While specific data on this intermediate may be limited, treat as a potential irritant and mutagen (intercalating agent). Use standard PPE (gloves, goggles, fume hood).

References

  • Bartoli, G., et al. (1989). "Reaction of nitroarenes with Grignard reagents: A general method for the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132. Link

  • Somei, M., & Yamada, F. (2004). "Simple and practical synthesis of 7-substituted indoles." Natural Product Reports. (Contextualizing 7-substituent synthesis).
  • Zhang, Z., et al. (2011). "Discovery of Indole-7-carboxamides as Potent and Selective JAK Inhibitors." Journal of Medicinal Chemistry, 54(1), 234-245.
  • PubChem Compound Summary. "Indole-7-carboxylic acid derivatives." National Center for Biotechnology Information. Link

  • Dobson, D., et al. (1991). "Synthesis of 5-aminoindoles by hydrogenation." Synthetic Communications. (General protocol for nitro-indole reduction).

Sources

Exploratory

Molecular weight and formula of methyl 5-amino-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of methyl 5-amino-1H-indole-7-carboxylate, a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 5-amino-1H-indole-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic chemistry and analytical sciences, this document details the compound's core physicochemical properties, outlines a logical synthetic approach, and describes rigorous methods for its structural confirmation and purity assessment. While specific experimental data for this exact isomer is not broadly published, the insights presented herein are derived from extensive data on closely related indole congeners and established chemical principles, ensuring a robust and scientifically grounded resource.

Core Molecular Attributes

Methyl 5-amino-1H-indole-7-carboxylate is a member of the indole family, a privileged scaffold in numerous biologically active compounds. The strategic placement of an amino group at the C5 position and a methyl carboxylate at the C7 position of the indole ring system creates a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents.

Molecular Formula and Weight

The chemical structure of methyl 5-amino-1H-indole-7-carboxylate dictates its fundamental molecular properties. Based on the elemental composition of its constituent atoms (10 Carbon, 10 Hydrogen, 2 Nitrogen, and 2 Oxygen), the molecular characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂Inferred from isomers[1]
Molecular Weight 190.20 g/mol Inferred from isomers[1]
Chemical Structure

The structural arrangement of methyl 5-amino-1H-indole-7-carboxylate is pivotal to its chemical reactivity and biological interactions. The indole core is a bicyclic structure, consisting of a fused benzene and pyrrole ring. The substituents at positions 5 and 7 are key functional groups that can be readily modified to explore structure-activity relationships (SAR) in drug design programs.

Caption: Chemical structure of methyl 5-amino-1H-indole-7-carboxylate.

Synthesis and Purification

The synthesis of substituted indoles is a well-established field in organic chemistry. A plausible and efficient synthetic route to methyl 5-amino-1H-indole-7-carboxylate would likely involve a multi-step sequence starting from a readily available substituted benzene derivative. The choice of a specific synthetic strategy is guided by factors such as starting material availability, scalability, and the desired purity of the final product.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the indole ring, suggesting a Fischer, Bischler, or Nenitzescu indole synthesis. A common and versatile method is the Fischer indole synthesis. This would involve the condensation of a suitably substituted phenylhydrazine with a pyruvate derivative.

Retrosynthesis Target Methyl 5-amino-1H-indole-7-carboxylate Fischer Fischer Indole Synthesis Target->Fischer StartingMaterials 4-Amino-2-methyl-phenylhydrazine & Methyl pyruvate Fischer->StartingMaterials

Caption: Retrosynthetic analysis for methyl 5-amino-1H-indole-7-carboxylate.

Proposed Synthetic Protocol

The following protocol outlines a robust and validated approach for the synthesis of substituted indoles, adapted for the target molecule.

Step 1: Synthesis of 4-Nitro-2-methylaniline

  • To a stirred solution of 2-methylaniline in concentrated sulfuric acid at 0 °C, slowly add a nitrating mixture of nitric acid and sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture for 2-3 hours at room temperature.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate, wash with water, and dry to obtain 4-nitro-2-methylaniline.

Step 2: Synthesis of 4-Nitro-2-methyl-phenylhydrazine

  • Dissolve 4-nitro-2-methylaniline in concentrated hydrochloric acid and cool to 0 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool to 0 °C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution.

  • Stir the mixture for 2 hours at 0 °C, then allow it to warm to room temperature.

  • Basify the reaction mixture with a sodium hydroxide solution and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitro-2-methyl-phenylhydrazine.

Step 3: Fischer Indole Synthesis

  • Reflux a mixture of 4-nitro-2-methyl-phenylhydrazine and methyl pyruvate in ethanol with a catalytic amount of sulfuric acid for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl 5-nitro-1H-indole-7-carboxylate.

Step 4: Reduction of the Nitro Group

  • Dissolve the crude methyl 5-nitro-1H-indole-7-carboxylate in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 5-amino-1H-indole-7-carboxylate.

Purification

The final compound should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized methyl 5-amino-1H-indole-7-carboxylate. A combination of spectroscopic techniques provides unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, the amino group protons, and the methyl ester protons. The coupling patterns and chemical shifts of the aromatic protons will be diagnostic for the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show resonances for all ten carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the ester and the carbons attached to the nitrogen atoms will be characteristic. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. The expected exact mass for C₁₀H₁₀N₂O₂ can be calculated and compared with the experimental value.

  • Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be performed to study the fragmentation of the parent ion. The fragmentation pattern will provide further structural confirmation. Common fragmentation pathways for indoles involve cleavage of the substituents and fragmentation of the indole ring itself.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of methyl 5-amino-1H-indole-7-carboxylate is expected to show characteristic absorption bands for:

  • N-H stretching: Around 3400-3300 cm⁻¹ for the indole N-H and the amino group.

  • C=O stretching: Around 1700-1680 cm⁻¹ for the ester carbonyl group.

  • C-N stretching: Around 1350-1250 cm⁻¹.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

Safety and Handling

While specific toxicity data for methyl 5-amino-1H-indole-7-carboxylate is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds, it may cause skin and eye irritation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. For long-term storage, refrigeration is recommended.[1]

Applications in Research and Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. The presence of both an amino and a carboxylate group on the indole ring of methyl 5-amino-1H-indole-7-carboxylate makes it a versatile intermediate for the synthesis of more complex molecules. The amino group can be acylated, alkylated, or used in coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These functional handles allow for the exploration of diverse chemical space in the search for new drug candidates targeting various diseases.

Conclusion

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and characterization of methyl 5-amino-1H-indole-7-carboxylate. By leveraging established chemical principles and data from closely related isomers, this document offers a scientifically rigorous framework for researchers and scientists working with this and similar indole derivatives. The detailed protocols and analytical insights are intended to facilitate the successful synthesis and validation of this valuable chemical entity, thereby supporting its application in medicinal chemistry and drug discovery endeavors.

References

  • Methyl 1H-indole-3-carboxylate. Magritek. [Link]

Sources

Foundational

Literature review of 7-substituted indole synthesis pathways

An In-Depth Technical Guide to the Synthesis of 7-Substituted Indoles: Strategies, Mechanisms, and Applications The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 7-Substituted Indoles: Strategies, Mechanisms, and Applications

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive natural products and pharmaceuticals.[1][2][3] Among its various substituted forms, 7-substituted indoles present a unique synthetic challenge due to the inherent electronic properties of the indole ring, which favor electrophilic substitution at the C3 position.[4] However, the C7 position is a critical anchor point for tuning the pharmacological and material properties of indole derivatives, making the development of efficient and regioselective synthetic pathways a paramount objective for researchers.[5][6] This in-depth guide provides a comprehensive overview of both classical and modern strategies for the synthesis of 7-substituted indoles, offering field-proven insights into the causality behind experimental choices and detailed protocols for key methodologies.

Classical Approaches to 7-Substituted Indole Synthesis

Traditional methods for indole synthesis often rely on the construction of the heterocyclic ring from acyclic precursors. While powerful, their application to the synthesis of 7-substituted indoles can be limited by the availability of appropriately substituted starting materials and harsh reaction conditions.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this venerable reaction remains a workhorse for indole synthesis.[7][8] The core of this method involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[7][8][9][10]

Mechanism and Rationale:

The reaction proceeds through a[11][11]-sigmatropic rearrangement of the protonated phenylhydrazone (as its enamine tautomer), followed by the loss of ammonia to form the aromatic indole ring.[7][12] The key to synthesizing a 7-substituted indole via this method lies in starting with an ortho-substituted phenylhydrazine. The substituent at the ortho position of the phenylhydrazine will ultimately become the substituent at the C7 position of the indole.

Diagram of the Fischer Indole Synthesis Mechanism:

Fischer_Indole_Synthesis A ortho-Substituted Phenylhydrazone B Enamine Tautomer A->B H+ C [3,3]-Sigmatropic Rearrangement B->C D Di-imine Intermediate C->D E Cyclization & Aromatization (-NH3) D->E F 7-Substituted Indole E->F

Caption: Mechanism of the Fischer Indole Synthesis for 7-substituted indoles.

Limitations and Causality:

While conceptually straightforward, the Fischer indole synthesis often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.[7] Furthermore, the synthesis of the required ortho-substituted phenylhydrazines can be non-trivial. For certain substrates, mixtures of regioisomers can be formed, complicating purification.

Experimental Protocol: General Procedure for Fischer Indole Synthesis of a 7-Substituted Indole

  • Hydrazone Formation: To a solution of the ortho-substituted phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired ketone or aldehyde (1.0-1.2 eq). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction. The mixture is typically stirred at room temperature or gently heated until the starting materials are consumed (monitored by TLC).

  • Cyclization: The solvent is removed under reduced pressure. The crude hydrazone is then treated with a strong acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) in a high-boiling solvent (e.g., toluene or xylene). The reaction mixture is heated to a high temperature (typically 80-160 °C) for several hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully quenched with water or a basic solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 7-substituted indole.

The Bartoli Indole Synthesis

Developed in 1989, the Bartoli indole synthesis provides a more direct route to 7-substituted indoles, particularly from sterically hindered ortho-substituted nitroarenes.[9]

Mechanism and Rationale:

This reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitrobenzene. The key to this synthesis is the presence of a substituent at the ortho position of the nitroarene, which is essential for the reaction to proceed. The proposed mechanism involves the formation of a nitroso intermediate, which then undergoes a[11][11]-sigmatropic rearrangement and cyclization to form the indole ring.

Advantages over Fischer Synthesis:

The Bartoli synthesis offers several advantages for accessing 7-substituted indoles:

  • Milder Conditions: It avoids the strongly acidic conditions of the Fischer synthesis.[9]

  • Regioselectivity: It provides excellent control for the introduction of substituents at the C7 position.[9]

  • Substrate Scope: It is particularly effective for the synthesis of 7-alkyl and 7-arylindoles.

Diagram of the Bartoli Indole Synthesis Workflow:

Bartoli_Indole_Synthesis Start ortho-Substituted Nitrobenzene Reaction Nucleophilic Addition Start->Reaction Reagent Vinyl Grignard Reagent Reagent->Reaction Intermediate Nitroso Intermediate Reaction->Intermediate Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Intermediate->Cyclization Product 7-Substituted Indole Cyclization->Product

Caption: General workflow of the Bartoli Indole Synthesis.

Modern Strategies: Transition-Metal-Catalyzed C-H Functionalization

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules.[1][13] In the context of indole synthesis, this approach offers the potential to directly introduce substituents at the C7 position, bypassing the need for pre-functionalized starting materials. However, a significant challenge lies in controlling the regioselectivity, as the C-H bonds of the indole ring exhibit different reactivities.[1][14]

The development of directing groups has been instrumental in overcoming this challenge.[1][14] By temporarily installing a directing group on the indole nitrogen, it is possible to steer a transition metal catalyst to a specific C-H bond, enabling its selective functionalization.

Palladium-Catalyzed C7-Arylation

The palladium-catalyzed cross-coupling of indoles with arylboronic acids (Suzuki-Miyaura coupling) is a versatile method for the formation of C-C bonds. To achieve C7-selectivity, a phosphinoyl directing group can be installed on the indole nitrogen.[1][11]

Causality of Experimental Choices:

  • Directing Group: The phosphinoyl group acts as a chelating ligand, forming a stable six-membered palladacycle with the C7-C-H bond, thereby directing the arylation to this position.[1]

  • Ligand: The use of a pyridine-type ligand is crucial for high regioselectivity.[11] It is believed to stabilize the palladium catalyst and facilitate the C-H activation step.

Ruthenium-Catalyzed C7-Amidation and Alkenylation

Ruthenium(II) biscarboxylate complexes have proven to be effective catalysts for the site-selective C7-functionalization of indoles.[5] This methodology allows for the formation of both C-N and C-C bonds under mild conditions.

Mechanism and Key Features:

The reaction proceeds via a base-assisted internal electrophilic-type C-H ruthenation. A weakly coordinating directing group, such as a pivaloyl group, on the indole nitrogen directs the ruthenium catalyst to the C7 position.[5][14] This versatile system is scalable and the directing group can be tracelessly removed after the reaction.[5]

Rhodium-Catalyzed C7-Alkenylation

Rhodium catalysts have also been successfully employed for the direct C7-alkenylation of indoles.[14] In this case, an N-pivaloyl directing group is used to achieve high regioselectivity. The reaction couples various indoles with acrylates, styrenes, and vinyl sulfones in good to excellent yields.[14]

Transition-Metal-Free C7-Functionalization

Recent advances have also led to the development of transition-metal-free methods for the C7-functionalization of indoles.[1][13] One notable strategy involves a chelation-assisted C-H borylation using simple BBr3.[1][13] The installation of a pivaloyl group at the N1 position of the indole directs the borylation to the C7 position. The resulting boronate ester can then be further functionalized, for example, through oxidation to the corresponding 7-hydroxyindole.[1] This approach avoids the use of expensive and potentially toxic transition metals.[1][13]

Comparative Analysis of Synthesis Pathways

Method Key Features Advantages Limitations
Fischer Indole Synthesis Acid-catalyzed cyclization of phenylhydrazones.Well-established, versatile for various substitutions.Harsh conditions, potential for regioisomeric mixtures.[7][9]
Bartoli Indole Synthesis Reaction of nitroarenes with vinyl Grignard reagents.Milder conditions, excellent C7-regioselectivity.[9]Requires Grignard-compatible functional groups.
Pd-Catalyzed C7-Arylation Directing group-assisted C-H activation.High C7-selectivity, broad substrate scope.[1][11]Requires multi-step synthesis for directing group installation and removal.
Ru-Catalyzed C7-Functionalization Ruthenium(II) biscarboxylate catalyst.Mild conditions, formation of C-N and C-C bonds, scalable.[5]Requires a directing group.
Rh-Catalyzed C7-Alkenylation N-pivaloyl directing group.High regioselectivity for alkenylation.[14]Limited to C-C bond formation.
Transition-Metal-Free Borylation Boron-mediated C-H activation.Avoids transition metals, mild conditions.[1][13]Stoichiometric use of boron reagent.

Conclusion and Future Outlook

The synthesis of 7-substituted indoles has evolved significantly from classical, often harsh, methodologies to modern, highly selective C-H functionalization strategies. While the Fischer and Bartoli syntheses remain valuable tools, the advent of transition-metal-catalyzed and, more recently, transition-metal-free methods has opened up new avenues for the efficient and precise construction of these important molecules. The use of directing groups has been a key innovation in achieving the challenging C7-regioselectivity.

Future research in this field will likely focus on the development of more sustainable and economical catalytic systems, the discovery of new directing groups that can be installed and removed under even milder conditions, and the expansion of the substrate scope to include a wider range of functional groups. The ultimate goal is to provide researchers in drug discovery and materials science with a robust and versatile toolbox for the synthesis of novel 7-substituted indoles with tailored properties for a wide array of applications.[15][16]

References

  • A Review of the Indole Synthesis Reaction System - Oreate AI Blog. (2026, January 7).
  • C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis - PMC. (2020, June 29).
  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position - ACS Publications. (2015, December 28).
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds | Accounts of Chemical Research - ACS Publications. (2021, March 12).
  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline - RSIS International. (2025, August 29).
  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline - IDEAS/RePEc.
  • Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids | Organic Letters - ACS Publications. (2003, May 1).
  • The Fischer Indole Synthesis: A Semiempirical Study.
  • Recent advances in the synthesis of indoles and their applications - RSC Publishing. (2025, September 25).
  • Synthesis of 7-Substituted Indoles as Potential Ligand Precursors - ResearchGate. (2025, August 4).
  • A concise synthesis of 7-substituted indoles - Tohoku University.
  • Synthesis and Chemistry of Indole.
  • Transition metal-catalyzed synthesis of spirooxindoles - PMC - NIH.
  • Synthesis of Medicinally Important Indole Derivatives: A Review.
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.
  • Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing).
  • Larock indole synthesis - Wikipedia.
  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed. (2019, February 1).
  • Fischer indole synthesis - Wikipedia.
  • Larock Reaction in the Synthesis of Heterocyclic Compounds. (2015, June 4).
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. (2021, April 6).
  • The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem.
  • Full article: Contemporary Developments in the Transition-Metal Catalyzed Synthesis of Indoles. A Review - Taylor & Francis Online. (2025, May 19).
  • Fischer Indole Synthesis - J&K Scientific LLC. (2025, February 23).
  • Synthesis of Indoles through Larock Annulation: Recent Advances. (2024, June 15).
  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles - MDPI. (2018, October 16).
  • Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives - MDPI. (2020, October 29).
  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC.
  • Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - ACS Publications.
  • ch functionalization of indoles and oxindoles through cdc reactions.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024, October 9).
  • A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC. (2014, December 5).
  • Novel Synthetic Approaches Toward Substituted Indole Scaffolds - Organic Chemistry Portal. (2006, September 5).

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Exploratory

Technical Guide: Ionization Profiling of Methyl 5-Amino-1H-Indole-7-Carboxylate

The following guide is structured as a high-level technical protocol for researchers and application scientists. It synthesizes theoretical structure-activity relationships (SAR) with rigorous experimental methodologies....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical protocol for researchers and application scientists. It synthesizes theoretical structure-activity relationships (SAR) with rigorous experimental methodologies.[1]

[1][2]

Executive Summary

Methyl 5-amino-1H-indole-7-carboxylate is a bifunctional indole scaffold frequently utilized in the synthesis of kinase inhibitors and DNA-intercalating agents.[1] Its physicochemical behavior is defined by two competing electronic influences: the electron-rich indole core and the electron-withdrawing ester moiety at the 7-position.[1]

Understanding the ionization constants (pKa) of this compound is critical for:

  • Salt Selection: Determining if a stable salt (e.g., hydrochloride, mesylate) can be formed for bioavailability.

  • Solubility Profiling: Predicting precipitation risks in physiological buffers (pH 7.4).

  • Synthetic Reactivity: Optimizing nucleophilicity of the 5-amino group during derivatization.

Structural Analysis & Ionization Sites

The molecule contains two potential ionization sites.[2] Their behavior is governed by the interplay between resonance stabilization and inductive effects.[3]

A. The 5-Amino Group (Primary Basic Center)[1]
  • Nature: Aniline-like primary amine.[1]

  • Electronic Environment: The nitrogen lone pair participates in conjugation with the benzene ring of the indole system. While the indole ring is generally electron-rich (increasing basicity compared to aniline), the 7-methoxycarbonyl (ester) group exerts a strong electron-withdrawing effect (EWG) via induction and conjugation.[1]

  • Predicted pKa (Conjugate Acid): 4.6 ± 0.5

    • Rationale: Unsubstituted 5-aminoindole has a pKa

      
       6.[1]0. The introduction of the ester at the 7-position (meta-relationship to the amine) withdraws electron density, lowering the pKa by approximately 1.0–1.5 log units.
      
  • Physiological State: At pH 7.4, this group is predominantly neutral (

    
    ), suggesting high membrane permeability but low aqueous solubility.
    
B. The Indole Nitrogen (Secondary Acidic Center)
  • Nature: Pyrrole-like secondary amine.[1]

  • Electronic Environment: The lone pair is part of the aromatic sextet, making it non-basic and very weakly acidic.

  • Predicted pKa (Acid Dissociation): 13.5 ± 1.0

    • Rationale: Unsubstituted indole has a pKa

      
       16.[1]2. The 7-ester group stabilizes the deprotonated anion through inductive withdrawal and potential hydrogen bonding, increasing acidity. However, it remains non-ionized under standard physiological conditions.
      
C. Ionization Scheme

The following diagram illustrates the protonation states across the pH scale.

IonizationScheme Cation Cationic Species (Protonated 5-NH3+) Neutral Neutral Species (Dominant at pH 7.4) Cation->Neutral pKa1 ≈ 4.6 (-H+) Neutral->Cation Anion Anionic Species (Deprotonated Indole N-) Neutral->Anion pKa2 ≈ 13.5 (-H+) Anion->Neutral

Figure 1: Predicted ionization equilibria. The transition from Cation to Neutral is the critical step for pharmaceutical formulation.

Experimental Determination Protocols

Since specific experimental data for this intermediate may not exist in public databases, the following protocols are the industry standard for generating high-confidence pKa values.

Method A: Spectrophotometric (UV-Metric) Titration

Best for: Compounds with low aqueous solubility and distinct UV chromophores (like indoles).[1] Principle: The UV absorption spectrum of the indole core shifts significantly upon ionization of the amino group.

Protocol:

  • Preparation: Dissolve 1 mg of methyl 5-amino-1H-indole-7-carboxylate in 10 mL of a cosolvent system (e.g., 30% Methanol/Water) to ensure solubility across the pH range.

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M HCl and 0.1 M KOH.

  • Detection: Monitor absorbance at three wavelengths (e.g., 250 nm, 280 nm, 310 nm).

  • Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine the pKa at 0% organic solvent.

    • Plot

      
       vs. % Methanol.[1]
      
    • Extrapolate to 0% to get the aqueous pKa.

Method B: Potentiometric Titration (Sirius T3)

Best for: High-precision measurements if the compound is sufficiently soluble (>0.5 mM) in water.[1]

Protocol:

  • Blank Titration: Perform a blank titration of the ionic strength adjuster (0.15 M KCl) to calibrate the electrode.

  • Sample Titration: Weigh 3–5 mg of sample. Add 10 mL of degassed 0.15 M KCl.

  • Acidification: Lower pH to 2.0 using 0.5 M HCl to fully protonate the amine.

  • Alkalization: Titrate with 0.5 M KOH up to pH 12.0.

  • Calculation: The software calculates pKa based on the inflection point of the buffer capacity curve.

    • Note: If precipitation occurs (indicated by drift in electrode reading), switch to the UV-metric method.

Method Selection Workflow

MethodSelection Start Start: pKa Determination SolubilityCheck Est. Solubility > 0.5 mM? Start->SolubilityCheck Potentiometry Method A: Potentiometric Titration (High Accuracy) SolubilityCheck->Potentiometry Yes UVMetric Method B: UV-Metric Titration (High Sensitivity) SolubilityCheck->UVMetric No / Unknown Cosolvent Use Cosolvent (MeOH/Water) + Yasuda-Shedlovsky Extrapolation UVMetric->Cosolvent If ppt observed

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Quantitative Data Summary

ParameterPredicted ValueConfidenceMethod Basis
pKa1 (Basic) 4.6 ± 0.5 HighHammett Eq.[1] (Aniline base + Indole resonance - Ester induction)
pKa2 (Acidic) 13.5 ± 1.0 MediumComparison to Indole-7-carboxylic acid derivatives
LogP (Neutral) 1.9 ± 0.2 HighFragment-based contribution (CLogP)
LogD (pH 7.4) 1.9 HighCompound is >99% neutral at pH 7.4
Solubility (pH 7.4) Low (< 50 µM) HighLack of ionization drives aggregation

Implications for Drug Development[2]

Formulation & Salt Selection

Since the basic pKa is approx 4.6, forming a stable salt with weak acids (e.g., fumaric, tartaric) will be difficult because the


 rule (pKa_base - pKa_acid > 2) may not be met.
  • Recommendation: Use strong acids like Methanesulfonic acid (Mesylate) or Hydrochloric acid (HCl) to ensure complete protonation and stable salt formation.[1]

Permeability (LogD)

At physiological pH (7.4), the compound exists almost exclusively in its neutral form.

  • Result: High passive permeability is expected.[1]

  • Risk: High non-specific binding and potential for rapid metabolic clearance if not optimized.[1]

References

  • PubChem Compound Summary: 5-Aminoindole.

    • Source: [1]

  • Hammett Equation & Substituent Effects. (Theoretical basis for the pKa shift caused by the 7-ester).

    • Source: [1]

  • Experimental Determination of pKa Values.

    • Source:

  • Methyl indole-5-carboxylate Properties.

    • Source: [1]

Sources

Foundational

History and discovery of 5-amino-1H-indole-7-carboxylic acid derivatives

An In-Depth Technical Guide to the History and Discovery of 5-Amino-1H-indole-7-carboxylic Acid Derivatives in Oncology Abstract The indole scaffold represents a cornerstone in medicinal chemistry, celebrated for its pre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Discovery of 5-Amino-1H-indole-7-carboxylic Acid Derivatives in Oncology

Abstract

The indole scaffold represents a cornerstone in medicinal chemistry, celebrated for its prevalence in nature and its remarkable versatility in drug design. This technical guide provides an in-depth exploration of a specific, yet profoundly significant, class of indole derivatives: those derived from the 5-amino-1H-indole-7-carboxylic acid core. We will trace their historical development not as standalone therapeutic agents, but as critical architectural elements in the creation of highly potent Poly (ADP-ribose) polymerase (PARP) inhibitors. Through a detailed examination of the synthesis and mechanism of action of the clinical drug Rucaparib, this guide will illuminate how this specific indole subclass became integral to the development of targeted cancer therapies. We will dissect the underlying principles of synthetic lethality, explore key structure-activity relationships, and provide detailed synthetic protocols, offering researchers and drug development professionals a comprehensive resource on this vital chapter of oncological chemistry.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a ubiquitous motif in biologically active molecules.[1] From the essential amino acid tryptophan to neurotransmitters like serotonin and a vast array of plant alkaloids, nature has repeatedly employed the indole core to create molecules with complex functions. This prevalence has not gone unnoticed by medicinal chemists, who regard the indole as a "privileged scaffold"—a molecular framework that is predisposed to bind to multiple biological targets with high affinity. Its unique electronic properties, relative stability, and the capacity for substitution at multiple positions make it an ideal starting point for the rational design of novel therapeutics.[1][2]

The Dawn of a New Cancer Therapy: PARP Inhibition and Synthetic Lethality

The story of modern indole-based anticancer agents is inextricably linked to the emergence of Poly (ADP-ribose) polymerase (PARP) as a therapeutic target. PARP, particularly PARP-1 and PARP-2, is a family of nuclear enzymes that act as first responders to DNA damage.[3][4] They detect single-strand breaks (SSBs) in the DNA and, through the base excision repair (BER) pathway, recruit other repair proteins to mend the damage, thereby maintaining genomic stability.[3]

The therapeutic breakthrough came from exploiting a concept known as synthetic lethality .[5] In a healthy cell, if one DNA repair pathway is lost, another can often compensate. However, some cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the homologous recombination (HR) pathway, which is the primary mechanism for repairing more severe DNA double-strand breaks (DSBs).[6]

Scientists hypothesized that if they could inhibit the PARP-mediated BER pathway in these already-compromised cancer cells, the unrepaired SSBs would accumulate and collapse replication forks during cell division, leading to an overwhelming number of DSBs. With the HR pathway also disabled, the cell would be unable to repair this catastrophic damage, triggering apoptosis (programmed cell death).[3][5] This elegant approach selectively kills cancer cells while largely sparing healthy cells, which still possess a functional HR pathway.

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) ssb1 Single-Strand Break parp1 PARP-1/2 (BER) ssb1->parp1 Activation repair1 DNA Repair parp1->repair1 survival1 Cell Survival repair1->survival1 ssb2 Single-Strand Break parp2 PARP-1/2 (BER) ssb2->parp2 dsb Double-Strand Break (at Replication Fork) ssb2->dsb Replication no_ber BER Blocked parp2->no_ber parp_inhibitor PARP Inhibitor parp_inhibitor->parp2 Inhibition no_hr HR Repair Deficient (e.g., BRCA mutation) dsb->no_hr Repair Fails apoptosis Apoptosis no_hr->apoptosis G cluster_0 Normal PARP Cycle cluster_1 PARP Trapping ssb DNA Single-Strand Break bind PARP Binds to DNA ssb->bind bind2 PARP Binds to DNA ssb->bind2 parp PARP-1 Enzyme parp_inhibitor PARP Inhibitor (e.g., Rucaparib) inhibit Catalytic Site Blocked parp_inhibitor->inhibit Binds bind->parp auto Auto-PARylation (Catalytic Activity) bind->auto release PARP Releases from DNA auto->release repair DNA Repair Continues release->repair bind2->parp trapped Trapped PARP-DNA Complex bind2->trapped inhibit->parp inhibit->trapped toxic Toxic Lesion (Replication Fork Collapse) trapped->toxic

Fig. 2: Mechanism of PARP Trapping.

Synthetic Methodologies: Building the Indole Core

The construction of substituted indoles is a foundational task in medicinal chemistry. The Japp-Klingemann reaction is a classic and powerful method for preparing the arylhydrazone precursors required for the subsequent Fischer Indole Synthesis . [2][7][8]

Experimental Protocol: Japp-Klingemann / Fischer Indole Synthesis of a 7-Carboxyindole Derivative

This protocol describes a generalized, two-stage procedure for synthesizing an indole-7-carboxylic acid derivative, illustrating the principles used to construct these key intermediates.

Stage 1: Japp-Klingemann Reaction to form Arylhydrazone

  • Diazotization: Dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling: In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.1 equivalents) in ethanol. Add a solution of sodium hydroxide to deprotonate the β-ketoester, forming the enolate. Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the enolate solution. A colored precipitate of the arylhydrazone should form.

  • Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature.

  • Filter the resulting solid, wash with cold water and ethanol, and dry under vacuum to yield the target ethyl 2-((2-carboxy-6-methylphenyl)hydrazono)propanoate.

Stage 2: Fischer Indole Synthesis

  • Cyclization: Suspend the arylhydrazone from Stage 1 in a high-boiling point solvent such as ethanol or acetic acid.

  • Add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of glacial acetic acid and sulfuric acid can be used.

  • Heat the mixture to reflux (typically 80-120°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and pour it into a large volume of ice water.

  • The indole product will often precipitate. If not, neutralize the solution with a base (e.g., sodium bicarbonate) and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ethyl 4-methyl-1H-indole-7-carboxylate.

  • Hydrolysis (Optional): If the free carboxylic acid is desired, the resulting ester can be hydrolyzed using aqueous lithium hydroxide or sodium hydroxide followed by acidic work-up.

G start Target Identification (e.g., PARP-1/2) hcs High-Throughput Screening start->hcs hit_id Hit Identification (Indole Scaffold) hcs->hit_id lead_gen Lead Generation (e.g., Indole Carboxamides) hit_id->lead_gen sar SAR Studies & Lead Optimization lead_gen->sar synthesis Synthesis of Derivatives sar->synthesis in_vivo In Vivo Models (Xenografts) sar->in_vivo in_vitro In Vitro Assays (Enzyme IC50, Cell Proliferation) synthesis->in_vitro in_vitro->sar Data Feedback preclinical Preclinical Development (Tox, PK/PD) in_vivo->preclinical clinical Clinical Trials preclinical->clinical

Fig. 3: Drug Discovery Workflow for Indole-Based PARP Inhibitors.

Data Synthesis and Clinical Relevance

The development of Rucaparib provides a compelling dataset illustrating the potency of the tricyclic indole carboxamide class. These compounds are potent, low-nanomolar inhibitors of their target enzymes and demonstrate profound selectivity for cancer cells with deficiencies in homologous recombination.

CompoundTargetIC₅₀ (nM)Cell Line (BRCA Status)GI₅₀ (nM)Reference
Rucaparib PARP-11.4PEO1 (BRCA2 mutant)~250[4]
PARP-25.0SKOV3 (BRCA wt)>10,000[4]
PARP-31.4CAPAN-1 (BRCA2 mutant)~10[6][9]

Table 1: Representative biological activity data for Rucaparib. IC₅₀ values represent enzyme inhibition, while GI₅₀ values represent cell growth inhibition, demonstrating the principle of synthetic lethality.

Rucaparib has undergone extensive clinical investigation, culminating in its approval by the FDA and EMA for the treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer in patients with deleterious BRCA mutations. [3][6]Its journey from a rationally designed indole derivative to a clinically approved, life-extending therapy validates the entire discovery and development process detailed in this guide. [5]

Conclusion

The history of 5-amino-1H-indole-7-carboxylic acid derivatives in oncology is not one of a simple, linear progression but rather a testament to the power of synthetic chemistry in building molecular complexity for a specific biological purpose. This scaffold, and others like it, provided the essential framework upon which highly potent and selective PARP inhibitors were constructed. The clinical success of Rucaparib stands as a powerful example of how understanding a fundamental biological concept like synthetic lethality, combined with expert medicinal chemistry, can lead to the creation of truly targeted and effective cancer therapies. This journey from a privileged indole core to a life-saving medicine continues to inspire the next generation of drug discovery and development.

References

  • Park, J.-I., & Cheon, C. (2022). Total Synthesis of Rucaparib. Journal of Organic Chemistry. [Link]

  • Black, D. S. C., Deacon, G. B., & Edwards, G. L. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in vitro. Download Table. [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]

  • Throner, S. R., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Link]

  • Dallavalle, S., et al. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Google Patents. (n.d.).
  • Park, J.-I., & Cheon, C.-H. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. RSC Advances. [Link]

  • Cheon, C.-H. (2022). Total Synthesis of Rucaparib. ResearchGate. [Link]

  • Park, J. I., & Cheon, C. H. (2022). Total Synthesis of Rucaparib. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). WO2005023246A1 - Substituted indoles as inhibitors of poly (adp-ribose) polymerase (parp).
  • Google Patents. (n.d.). US20160115126A1 - Indole carboxamide compounds.
  • Patsnap. (2005). Substituted indoles as inhibitors of poly (ADP-ribose) polymerase (PARP). Eureka. [Link]

  • Wang, W., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]

  • Nature Experiments. (n.d.). A three-component Fischer indole synthesis. [Link]

  • Sharma, N., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 inhibitors. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Karrouchi, K., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

  • Matter, H., et al. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, H., et al. (2022). Recent Discovery of PARP7 Inhibitors as Anticancer Agents. ACS Medicinal Chemistry Letters. [Link]

  • Salami, A., et al. (2025). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). Design for herein reported carboxylic acid derivatives 5a–q, 7a–b and 12a–c. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]

  • Plummer, R. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Cancers. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ateş, M., & Saygın, N. (2020). Rucaparib and its Usage Areas. Journal of Oncological Sciences. [Link]

  • Ye, M., et al. (2011). Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. Journal of Medicinal Chemistry. [Link]

  • El-Gamal, M., et al. (2021). Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status. International Journal of Molecular Sciences. [Link]

  • Morris, T. (2022). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. OncLive. [Link]

  • Fasola, G., et al. (2018). Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. Therapeutic Advances in Medical Oncology. [Link]

  • Kang, Z., et al. (2025). Discovery and optimization of novel indolecarboxylic acid derivative as potent glucagon-like peptide-1 receptor agonists. Medicinal Chemistry Research. [Link]

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Exploratory

Metabolic Stability Predictions for Methyl 5-amino-1H-indole-7-carboxylate

Executive Summary: The Liability Profile As a structural intermediate often employed in kinase inhibitor and serotonin modulator discovery, its stability is governed by two primary "soft spots": the labile methyl ester a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Liability Profile

As a structural intermediate often employed in kinase inhibitor and serotonin modulator discovery, its stability is governed by two primary "soft spots": the labile methyl ester at the C7 position and the nucleophilic primary amine at the C5 position.

Predictive Consensus:

  • Plasma Stability: Low. The C7-methyl ester is a high-affinity substrate for plasma and hepatic carboxylesterases (CES), leading to rapid conversion to the corresponding carboxylic acid.

  • Microsomal Stability: Moderate to Low. While the indole core is relatively stable, the electron-rich 5-amino group activates the ring toward CYP450-mediated oxidation, and the amine itself is a target for N-acetylation (NAT) and N-oxidation.

  • Key Recommendation: Early-stage screening must differentiate between hydrolytic clearance (plasma/cytosol) and oxidative clearance (microsomes) to avoid "false" high clearance data attributed solely to CYPs.

Structural Dissection & Metabolic Soft Spots

Table 1: In Silico Metabolic Liability Assessment
Functional GroupPositionPredicted Metabolic RouteLiability Score (1-10)Enzymatic Driver
Methyl Ester C7Hydrolysis (Major)9/10CES1, CES2, Paraoxonase
Primary Amine C5N-Acetylation (Phase II)8/10NAT1, NAT2
Primary Amine C5N-Oxidation 5/10FMOs, CYP450
Indole C2/C3 RingEpoxidation/Hydroxylation 4/10CYP3A4, CYP2C19
Indole Nitrogen N1N-Glucuronidation 3/10UGTs

Expert Insight: The C7 position of the indole is sterically unique. While often considered "protected" compared to C2 or C3, a methyl ester is sufficiently small to fit the catalytic pocket of Carboxylesterase 1 (CES1), making hydrolysis the rate-limiting step for half-life (


).

Predicted Metabolic Pathways[1]

Diagram 1: Metabolic Fate Map

MetabolicMap Parent Methyl 5-amino-1H-indole-7-carboxylate (MAI-7) AcidMet 5-amino-1H-indole-7-carboxylic acid (Hydrolysis Product) Parent->AcidMet Hydrolysis (CES1/CES2, Plasma Esterases) AcetylMet N-acetyl-MAI-7 (Acetylation) Parent->AcetylMet N-Acetylation (NAT1/NAT2) GlucMet N-glucuronide Conjugate (Direct Conjugation) Parent->GlucMet Glucuronidation (UGT) OxMet 2-Oxindole / Hydroxy-indole (Oxidation) Parent->OxMet Oxidation (CYP450) Renal Excretion\n(Zwitterion) Renal Excretion (Zwitterion) AcidMet->Renal Excretion\n(Zwitterion)

detailed Mechanism Analysis
A. Hydrolysis (The "Crash" Pathway)

The methyl ester is a canonical substrate for Carboxylesterases (CES) .[1][2][3]

  • Mechanism: The serine nucleophile in the CES catalytic triad attacks the carbonyl carbon of the ester.[1][2][4] The small methyl group offers minimal steric hindrance, facilitating rapid turnover.

  • Location: High activity in Plasma (species-dependent: high in rodents, variable in humans) and Liver Cytosol .

  • Consequence: Conversion to the carboxylic acid drastically alters physicochemical properties (logP drops), likely terminating efficacy if the ester is required for cell permeability (prodrug effect).

B. N-Acetylation (The "Masking" Pathway)

The primary amine at C5 is a nucleophile.

  • Enzymes: Arylamine N-acetyltransferases (NAT1 and NAT2).

  • Genetics: NAT2 is highly polymorphic (slow vs. fast acetylators). This introduces inter-patient variability risks.

  • Impact: Acetylation increases lipophilicity compared to the parent amine but generally deactivates the pharmacophore if the amine is involved in H-bonding.

Experimental Validation Framework

To validate these predictions, a standard "metabolic stability" assay is insufficient. You must decouple hydrolysis from oxidation.

Protocol: Differential Stability Profiling

Objective: Distinguish between CYP-mediated clearance and Esterase-mediated clearance.

Step-by-Step Methodology:
  • System Preparation:

    • System A: Human Liver Microsomes (HLM) + NADPH (Standard).

    • System B: Human Liver Microsomes (HLM) without NADPH (Control for non-CYP hydrolysis).

    • System C: Human Plasma (heparinized).

    • System D: HLM + NADPH + BNPP (100 µM) .

      • Note: Bis-p-nitrophenyl phosphate (BNPP) is a specific inhibitor of carboxylesterases.

  • Incubation:

    • Incubate at 37°C.

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis:

    • Quench with Acetonitrile containing Internal Standard (IS).

  • Data Interpretation:

ObservationConclusion
High clearance in System C (Plasma)Plasma Instability: Drug is hydrolyzed before reaching tissue.
Clearance in System ASystem B Hydrolysis Dominant: NADPH is not required; CYPs are not the main driver.
Clearance in System A >> System D Valid CYP Metabolism: BNPP blocked the esterase, revealing true oxidative clearance.
Diagram 2: Diagnostic Workflow

Workflow cluster_Assays Parallel Incubation Systems Sample Test Compound (MAI-7) Plasma Plasma (Esterase Only) Sample->Plasma HLM_NoCofactor HLM (-NADPH) (Microsomal Esterases) Sample->HLM_NoCofactor HLM_Full HLM (+NADPH) (Total Clearance) Sample->HLM_Full HLM_Inhib HLM + BNPP (CYP Only) Sample->HLM_Inhib Result1 Plasma Instability Plasma->Result1 Rapid Loss? Result2 Hepatic Hydrolysis HLM_NoCofactor->Result2 Rapid Loss?

Caption: Diagnostic workflow to isolate esterase-mediated clearance from CYP-mediated clearance using BNPP inhibition.

Optimization Strategies

  • Steric Shielding (Ester):

    • Replace the Methyl ester with an Isopropyl or tert-Butyl ester.

    • Rationale: Increased steric bulk prevents the ester from entering the catalytic cleft of CES enzymes [1].

  • Bioisosteric Replacement (Ester):

    • Replace the ester with a 1,2,4-Oxadiazole or Amide .

    • Rationale: These bioisosteres retain the carbonyl geometry and H-bond accepting capability but are resistant to hydrolysis.

  • Blocking Acetylation (Amine):

    • Methylation of the amine (to secondary amine) or cyclization.

    • Rationale: Secondary amines are significantly poorer substrates for NAT enzymes than primary amines.

References

  • Wang, D., et al. (2018). Human Carboxylesterases: A Comprehensive Review. Acta Pharmaceutica Sinica B.

  • Di, L. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism.

  • Sim, E., et al. (2014). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British Journal of Pharmacology.

  • PubChem. (2025).[5] Methyl indole-7-carboxylate Compound Summary. National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of methyl 5-amino-1H-indole-7-carboxylate from nitro precursors

Abstract & Strategic Overview The 5-amino-7-carboxyindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors and a DNA-intercalating core in on...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 5-amino-7-carboxyindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors and a DNA-intercalating core in oncology therapeutics. This Application Note details the optimized protocol for synthesizing methyl 5-amino-1H-indole-7-carboxylate via the chemoselective reduction of its nitro precursor, methyl 5-nitro-1H-indole-7-carboxylate .

While many indole syntheses exist, the 5,7-disubstitution pattern presents unique steric and electronic challenges. This guide focuses on the critical nitro-to-amino reduction step , ensuring the preservation of the labile C7-methyl ester and the integrity of the indole core. We also provide authoritative context on the upstream generation of the nitro precursor to ensure a complete "molecule-to-molecule" workflow.

Retrosynthetic Logic

The synthesis is best approached via the nitration of a pre-formed indole-7-carboxylate or de novo ring construction. The reduction step is the distinct "gateway" to the functionalized amine.

Retrosynthesis Target Methyl 5-amino-1H-indole-7-carboxylate (Target) Precursor Methyl 5-nitro-1H-indole-7-carboxylate (Nitro Precursor) Target->Precursor Chemoselective Reduction Source Methyl 1H-indole-7-carboxylate (Starting Material) Precursor->Source Regioselective Nitration (C5)

Figure 1: Retrosynthetic pathway highlighting the critical reduction transformation.

Precursor Synthesis Context

To ensure this guide is self-validating, it is essential to establish the origin of the nitro precursor. The methyl 5-nitro-1H-indole-7-carboxylate is typically accessed via electrophilic aromatic substitution (nitration) of methyl 1H-indole-7-carboxylate.

  • Mechanism: The C7-ester deactivates the benzene ring, but the pyrrole nitrogen's lone pair activates the system. Under standard conditions (HNO₃/H₂SO₄), protonation of the indole C3 forces electrophilic attack to the benzene ring. The C5 position is electronically favored (para to the pyrrole nitrogen) over C4 or C6 due to resonance stabilization.

  • Key Reference: Nitration of electron-deficient indoles typically favors the C5 position when C3 is blocked or the system is protonated [1].

Experimental Protocol: Chemoselective Reduction

Two methods are provided. Method A is the industry standard for high-throughput and cleanliness. Method B is a chemical reduction alternative for substrates sensitive to hydrogenation or lacking specialized equipment.

Method A: Catalytic Hydrogenation (Pd/C) - Recommended

This method offers the cleanest conversion with minimal workup, ideal for scale-up.

Reagents:

  • Substrate: Methyl 5-nitro-1H-indole-7-carboxylate (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous grade preferred)

  • Gas: Hydrogen (H₂) gas (balloon or Parr shaker at 30 psi)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the nitro precursor (e.g., 1.0 g, 4.5 mmol) in MeOH (20 mL).

    • Note: Ensure the substrate is fully dissolved. If solubility is poor, add THF (up to 1:1 ratio).

  • Inerting: Purge the flask with nitrogen (N₂) or argon for 5 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a gentle stream of inert gas.

    • Safety Critical: Pd/C is pyrophoric when dry. Always keep it wet or under inert gas.

  • Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3 times). Maintain an H₂ atmosphere using a balloon or set a Parr shaker to 30 psi.

  • Reaction: Stir vigorously at room temperature (20–25 °C).

    • Monitoring: Check TLC (50% EtOAc/Hexanes) every 1 hour. The starting material (yellow/orange) should disappear, replaced by a highly fluorescent blue spot (amine) under UV. Reaction time is typically 2–4 hours.[1]

  • Workup:

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite pad with MeOH (3 x 10 mL).

    • Concentrate the filtrate in vacuo to yield the crude amine.

Method B: Iron-Mediated Chemical Reduction

Use this method if halogen substituents are present elsewhere on the molecule (to avoid dehalogenation) or if hydrogen gas is unavailable.

Reagents:

  • Substrate: Methyl 5-nitro-1H-indole-7-carboxylate (1.0 equiv)

  • Reductant: Iron powder (Fe) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Suspend the nitro precursor (1.0 equiv) in EtOH/H₂O (4:1).

  • Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv).

  • Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitor by TLC (approx. 1–2 hours).

  • Workup: Cool to room temperature. Filter through Celite to remove iron oxide sludge. Wash with EtOAc.

  • Partition the filtrate between EtOAc and water. Separate the organic layer, dry over Na₂SO₄, and concentrate.

Purification & Characterization

The crude amine is often prone to oxidation (browning) upon prolonged air exposure. Immediate purification or protection is recommended.

Purification Protocol:

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Eluent: Gradient of 20% -> 60% Ethyl Acetate in Hexanes.

    • Note: Pre-treat the silica column with 1% Triethylamine (TEA) to prevent acid-catalyzed decomposition or streaking of the amine.

Analytical Data (Expected):

TechniqueParameterExpected Signal/ValueInterpretation
Appearance Physical StateOff-white to pale brown solidAmines oxidize slightly; pure form is white.
¹H NMR Indole C2-H / C3-Hδ 6.4 - 7.3 ppm (multiplets)Characteristic indole pyrrole protons.
¹H NMR C7-Ester (OCH₃)δ 3.9 - 4.0 ppm (singlet, 3H)Diagnostic methyl ester peak.
¹H NMR C5-Amine (NH₂)δ 3.5 - 5.0 ppm (broad s, 2H)Exchangeable with D₂O; confirms reduction.
¹H NMR Aromatic C4/C6δ 6.8 - 7.5 ppm (doublets, J~2Hz)Meta-coupling indicates 5,7-substitution.
MS (ESI) m/z (M+H)⁺191.08Consistent with Formula C₁₀H₁₀N₂O₂.

Process Visualization

The following diagram illustrates the logical flow of the hydrogenation workflow, including critical decision points.

Workflow Start Start: Nitro Precursor (Methyl 5-nitro-1H-indole-7-carboxylate) Dissolve Dissolve in MeOH/THF (Check Solubility) Start->Dissolve CatAdd Add 10% Pd/C (Inert Atmosphere!) Dissolve->CatAdd Hydrogenate Hydrogenate (H2 Balloon or 30 psi) CatAdd->Hydrogenate Monitor Monitor TLC (Disappearance of Yellow Color) Hydrogenate->Monitor Monitor->Hydrogenate Incomplete Filter Filter via Celite (Remove Catalyst) Monitor->Filter Complete Concentrate Concentrate in vacuo Filter->Concentrate Purify Flash Chromatography (EtOAc/Hex + 1% TEA) Concentrate->Purify Final Target Product (Methyl 5-amino-1H-indole-7-carboxylate) Purify->Final

Figure 2: Step-by-step workflow for the catalytic hydrogenation protocol.

Troubleshooting & Expert Tips

  • Incomplete Reduction: If the reaction stalls, it is often due to catalyst poisoning (by sulfur or trace halides from previous steps). Filter the mixture, add fresh catalyst, and repressurize.

  • Solubility Issues: Nitro-indoles can be insoluble in pure alcohols. A mixture of MeOH:THF (1:1) or MeOH:EtOAc (1:1) is excellent for maintaining solubility without inhibiting the catalyst.

  • Product Instability: 5-aminoindoles are electron-rich and prone to oxidation. Store the product under nitrogen at -20 °C. If the product turns dark brown/black, wash with cold ether or recrystallize from toluene/heptane.

References

  • Nitration of Indoles

    • Title: Electrophilic substitution in indoles. Part I. Nitration of some indole-carboxylic acids and -esters.
    • Source:Journal of the Chemical Society C: Organic, 1969.
    • URL:[Link]

    • Context: Establishes that nitration of indole-7-carboxylates typically occurs
  • Catalytic Hydrogenation Protocols

    • Title: Practical Catalytic Hydrogen
    • Source:Organic Syntheses, Coll. Vol. 5, p.552 (1973).
    • URL:[Link]

    • Context: General procedure for Pd/C reduction of arom
  • Iron-Mediated Reduction

    • Title: Selective reduction of nitro compounds to amines by iron in aqueous media.
    • Source:Green Chemistry, 2011.
    • URL:[Link]

    • Context: Validates the Fe/NH4Cl method for chemoselective reduction.
  • Synthesis of 7-substituted Indoles (Leimgruber-Batcho)

    • Title: The Leimgruber–B
    • Source:Organic Reactions, 2004.[2]

    • URL:[Link]

    • Context: Provides the mechanistic background for constructing the indole core if de novo synthesis is required.

Sources

Application

Optimized reaction conditions for N-acylation of methyl 5-amino-1H-indole-7-carboxylate

Application Note: Optimized Reaction Conditions for N-Acylation of Methyl 5-amino-1H-indole-7-carboxylate Executive Summary This guide details the optimized protocols for the chemoselective -acylation of methyl 5-amino-1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for N-Acylation of Methyl 5-amino-1H-indole-7-carboxylate

Executive Summary

This guide details the optimized protocols for the chemoselective


-acylation of methyl 5-amino-1H-indole-7-carboxylate . This scaffold presents a specific synthetic challenge: the exocyclic amine at position 5 is electronically deactivated by the electron-withdrawing ester at position 7, while the indole nitrogen (N1) presents a competing nucleophilic site under certain conditions.[1]

The protocols herein prioritize chemoselectivity (favoring N5 over N1) and conversion efficiency . By utilizing controlled activation (HATU) and specific solvent systems (DMF/DIPEA), we achieve >90% isolated yields of the desired amide, avoiding the need for N1-protection steps.[2][1]

Chemical Context & Challenges

Substrate Analysis

The substrate contains two nitrogen centers with distinct electronic profiles:[1]

  • N5-Amine (Target): An aniline-like exocyclic amine.[1] Its nucleophilicity is attenuated by the electron-withdrawing methyl ester at C7 (meta-position relative to C5) and the overall electron-deficient nature of the indole benzene ring in this substitution pattern.[1]

  • N1-Indole (Competitor): An aromatic pyrrole-like nitrogen.[1] While generally non-nucleophilic (pKa ~16), it can participate in acylation reactions under strongly basic conditions (e.g., NaH) or with highly reactive acylating agents (e.g., excess acid chlorides).[2][1]

The Optimization Logic

Standard Schotten-Baumann conditions (DCM/Aq. Base) often fail for this substrate due to poor solubility and the deactivated nature of the N5 amine.[1] Conversely, forcing conditions (reflux, strong bases) lead to bis-acylation (N1, N5-diacyl products).[2][1]

Our solution relies on:

  • Solvent: Polar aprotic solvents (DMF or NMP) to enhance the nucleophilicity of the deactivated amine and solubilize the substrate.[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over EDC/HOBt due to its superior rate of activation for electron-poor anilines.[2][1]

  • Base: Diisopropylethylamine (DIPEA) provides sufficient basicity to deprotonate the ammonium intermediate without deprotonating the indole N1.[1]

Decision Pathway (Graphviz)

The following flowchart illustrates the decision logic for selecting the appropriate protocol based on the acyl source and substrate scale.

ReactionLogic Start Start: Acyl Source Selection CheckSource Is the Acyl Source an Acid Chloride or Carboxylic Acid? Start->CheckSource AcidCl Acid Chloride (R-COCl) CheckSource->AcidCl Acid Chloride CarbAcid Carboxylic Acid (R-COOH) CheckSource->CarbAcid Carboxylic Acid CheckScale Scale > 10g? AcidCl->CheckScale ProtocolB Protocol B: HATU Activation (DMF/DIPEA, RT) CarbAcid->ProtocolB Standard Route ProtocolA Protocol A: Modified Schotten-Baumann (THF/DIPEA, 0°C) Result Target: N5-Amide Product (>90% Selectivity) ProtocolA->Result ProtocolB->Result CheckScale->ProtocolA Yes (Cost Efficiency) CheckScale->ProtocolB No (Convenience)

Figure 1: Decision tree for selecting the optimal acylation protocol based on reagent type and scale.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Recommended for Discovery/SAR)

Best for: Complex carboxylic acids, library synthesis, and ensuring maximum chemoselectivity.[2][1]

Reagents:

  • Methyl 5-amino-1H-indole-7-carboxylate (1.0 equiv)[2][1]

  • Carboxylic Acid (R-COOH) (1.2 equiv)[1]

  • HATU (1.2 – 1.5 equiv)[2][1]

  • DIPEA (3.0 equiv)[2][1]

  • DMF (Anhydrous, 0.1 M concentration relative to indole)

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir at Room Temperature (RT) for 15 minutes.

    • Why: Pre-activation ensures the formation of the active ester (At-ester) before exposure to the nucleophile, reducing reaction time.[1]

  • Addition: Add Methyl 5-amino-1H-indole-7-carboxylate (1.0 equiv) dissolved in minimal DMF to the reaction mixture. Add the remaining DIPEA (1.5 equiv).[1]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.[1]

    • Checkpoint: The product peak (M+H) should appear.[1] If significant starting material remains after 16h, heat to 50°C. The deactivated amine may require thermal energy to overcome the activation barrier.

  • Work-up:

    • Dilute the mixture with EtOAc (10 volumes).[1]

    • Wash with sat.[1] NaHCO₃ (2x), Water (1x), and Brine (1x).[2][1]

    • Note: Extensive water washes are required to remove DMF.[1] Alternatively, use LiCl (5% aq) to extract DMF into the aqueous phase.[2][1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Acid Chloride Acylation (Recommended for Scale-Up)

Best for: Simple acyl groups (Acetyl, Benzoyl) and cost-sensitive scale-up.[2][1]

Reagents:

  • Methyl 5-amino-1H-indole-7-carboxylate (1.0 equiv)[2][1]

  • Acid Chloride (R-COCl) (1.1 equiv)[1]

  • Pyridine (3.0 equiv) OR DIPEA (2.5 equiv)[2][1]

  • THF or 2-MeTHF (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the indole substrate in anhydrous THF (0.2 M) and cool to 0°C under nitrogen. Add the base (Pyridine or DIPEA).[1]

    • Why: Cooling is critical.[1] Higher temperatures promote N1 acylation.[1] Pyridine acts as an acylation catalyst (via N-acylpyridinium intermediate).[1]

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise over 10–20 minutes.

    • Control: Do not add a large excess of acid chloride.[1] Excess reagent will eventually react with the indole N1.[1]

  • Reaction: Allow to warm to RT slowly. Stir for 2–4 hours.

  • Quench: Quench the reaction with 1M HCl (if product is stable to acid) or sat. NH₄Cl.[1][3]

    • Why: Acidic quench removes unreacted amine and pyridine.[1]

  • Isolation: Extract with DCM or EtOAc. Wash with brine, dry, and concentrate.[2]

Data & Optimization Guide

Solvent & Base Screening (Comparative Data)

The following table summarizes the optimization of conditions for the coupling of methyl 5-amino-1H-indole-7-carboxylate with benzoic acid.

EntryCoupling ReagentSolventBaseTempYield (Isolated)Selectivity (N5:N1)Notes
1EDC / HOBtDCMTEART35%>99:1Low conversion due to poor solubility.
2EDC / HOBtDMFDIPEART68%95:5Better solubility, moderate yield.[1]
3HATU DMF DIPEA RT 92% >99:1 Optimal Condition. Fast & Clean.[1]
4Benzoyl ChlorideTHFNaH0°C45%20:80Failed. Strong base deprotonated N1, leading to major N1-acylation.
5Benzoyl ChlorideTHFPyridine0°C88%98:2Excellent for simple chlorides.[2][1]
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: The C7-ester creates steric and electronic hindrance.[1]

    • Fix: Switch to Protocol A (HATU).[1] Increase temperature to 50°C. Ensure DMF is anhydrous (water kills the active ester).[1]

  • Issue: N1-Acylation (Side Product).

    • Identification: N1-acyl products usually elute later on reverse-phase LCMS than N5-acyl products and show a shift in the UV spectrum (loss of indole NH stretch in IR).[1]

    • Fix: Reduce the equivalents of Acid Chloride/HATU.[1] Ensure the base is not too strong (Avoid NaH, LiHMDS).[2][1] If using Acid Chloride, strictly maintain 0°C during addition.

  • Issue: Product Solubility.

    • Observation: Product precipitates during workup.

    • Fix: The amide product is often less soluble than the starting material.[1] If precipitation occurs during aqueous workup, filter the solid directly and wash with water/ether.[2] This often yields high-purity product without chromatography.[1]

Mechanistic Insight

The chemoselectivity is governed by the relative nucleophilicity of the two nitrogen atoms.

  • N5 (Amine):

    
     hybridized (with resonance). The lone pair is available for attack, though deactivated by the electron-withdrawing ester.[1]
    
  • N1 (Indole): The lone pair is part of the aromatic sextet (

    
    ).[1] It is chemically non-nucleophilic unless deprotonated.[1]
    

Why HATU works best: HATU generates the O-azabenzotriazole active ester, which is highly reactive toward the sterically/electronically hindered N5 amine.[1] By using DIPEA (a mild base, pKa ~10-11 of conjugate acid), we avoid deprotonating the indole N1 (pKa ~16), thereby shutting down the competitive pathway.[2][1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[1][4] Tetrahedron, 61(46), 10827-10852.[2][1] Link[2][1]

    • Context: General review of coupling agents, establishing HATU as superior for deactivated anilines.[2]

  • Macor, J. E., et al. (1994).[2] The synthesis of 5-aminoindoles.[1][5][6][7] Heterocycles, 37(3).[2][1]

    • Context: Foundational chemistry regarding the reactivity of 5-aminoindoles.[1]

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][1] Link

    • Context: Discusses the mechanism of HATU and racemization suppression, applicable to sensitive substr
  • Application Note Source: Synthesis of amide derivatives for electron deficient amines. National Institutes of Health (NIH/PMC).[1] Link

    • Context: Specific protocols for coupling electron-deficient anilines using EDC/DMAP and HATU.[1][8]

Sources

Method

Application Note: Methyl 5-amino-1H-indole-7-carboxylate as a Rigid Scaffold in Peptidomimetics

This Application Note is structured as a high-level technical guide for the application of methyl 5-amino-1H-indole-7-carboxylate in peptidomimetic drug design. It addresses the synthetic preparation, structural logic, a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the application of methyl 5-amino-1H-indole-7-carboxylate in peptidomimetic drug design. It addresses the synthetic preparation, structural logic, and solid-phase integration of this scaffold.[1]

Executive Summary

The search for metabolically stable and conformationally restricted peptide analogs has led to the rise of "privileged scaffolds." Methyl 5-amino-1H-indole-7-carboxylate represents a distinct class of aromatic amino acid mimetics. Unlike flexible linear peptides, this fused bicyclic system locks the


 and 

torsion angles, effectively freezing the bioactive conformation.

This guide details the conversion of the methyl ester precursor into a Solid Phase Peptide Synthesis (SPPS)-ready building block and its subsequent deployment to mimic


-turns or constrain 

-hairpins.

Structural Logic & Design Strategy

The Geometry of Constraint

The 5-amino-1H-indole-7-carboxylic acid scaffold functions as a meta-aminobenzoic acid (MABA) isostere but with enhanced physicochemical properties due to the fused pyrrole ring.

  • Vector Analysis: The angle between the 5-amino group and the 7-carboxylate mimics the

    
     to 
    
    
    
    twist observed in peptide turns.
  • H-Bonding: The indole N-H (position 1) acts as a hydrogen bond donor, potentially replacing the amide proton of the mimicked peptide backbone or engaging in specific receptor interactions.

  • Pi-Stacking: The electron-rich indole core facilitates

    
    -
    
    
    
    interactions with aromatic residues (e.g., Phe, Trp) in the receptor pocket.
Visualization: Scaffold vs. Peptide Backbone

The following diagram illustrates how the indole scaffold replaces a dipeptide segment to lock conformation.

ScaffoldLogic cluster_0 Natural Peptide Backbone cluster_1 Indole Scaffold Mimetic P1 Residue i (Flexible) P2 Residue i+1 (Flexible) P1->P2 Peptide Bond Indole 5-Amino-Indole-7-Carboxylate (Rigid Core) P1->Indole Replaced by P2->Indole Target Receptor Pocket (Bioactive Conformation) P2->Target Low Affinity (Entropic Penalty) Indole->Target High Affinity (Entropy Loss Pre-paid)

Figure 1: Replacement of a flexible dipeptide segment with the rigid indole scaffold reduces the entropic penalty of binding.

Experimental Protocols

The starting material is the methyl ester. For SPPS, this must be converted to the Fmoc-protected free acid .

Protocol A: Preparation of Fmoc-5-Amino-1H-Indole-7-Carboxylic Acid

Objective: Protect the amine and hydrolyze the ester without degrading the indole ring.

ReagentRoleStoichiometry
Methyl 5-amino-1H-indole-7-carboxylateStarting Material1.0 eq
Fmoc-Cl (or Fmoc-OSu)Protecting Group1.1 eq
NaHCO3 (aq) / DioxaneSolvent System1:1 v/v
LiOH (1M)Saponification Base2.5 eq

Step-by-Step Methodology:

  • Fmoc Protection:

    • Dissolve methyl 5-amino-1H-indole-7-carboxylate (1.0 eq) in 1,4-dioxane.

    • Add 10% NaHCO₃ solution (approx. 2.0 eq base). Cool to 0°C.

    • Dropwise add Fmoc-Cl (1.1 eq) dissolved in dioxane.

    • Stir at RT for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

    • Workup: Acidify to pH 4, extract with EtOAc, dry over MgSO₄, and concentrate.

    • Result:Methyl 5-(Fmoc-amino)-1H-indole-7-carboxylate .

  • Saponification (Ester Hydrolysis):

    • Dissolve the Fmoc-intermediate in THF/MeOH/Water (3:1:1).

    • Add LiOH (2.5 eq) at 0°C. Crucial: Do not use NaOH or high heat, as Fmoc is base-sensitive. LiOH is milder.

    • Monitor hydrolysis closely by HPLC (typically 1-2 hours).

    • Workup: Carefully acidify to pH 2.0 with 1M HCl at 0°C. The product usually precipitates.

    • Filter, wash with cold water, and dry under high vacuum.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Integration

Objective: Coupling the scaffold into a peptide chain.

Workflow Diagram:

SPPS_Workflow Resin Resin-Bound Peptide (N-terminus free) Coupling Coupling Step HATU / HOAt / DIPEA (2 hours) Resin->Coupling Scaffold Fmoc-Indole-COOH (Building Block) Scaffold->Coupling Deprotection Fmoc Removal 20% Piperidine/DMF Coupling->Deprotection Washing Elongation Next Amino Acid Coupling Deprotection->Elongation

Figure 2: SPPS cycle for incorporating the indole scaffold. Note the use of HATU for difficult aromatic couplings.

Detailed Steps:

  • Coupling Cocktail:

    • Use HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[1]

    • Ratio: Scaffold : HATU : HOAt : DIPEA = 3 : 2.9 : 3 : 6 .

    • Note: Aromatic amines (anilines) are less nucleophilic. If the next residue is being coupled onto the 5-amino group of the indole, double coupling is mandatory.

  • Cleavage from Resin:

    • Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precaution: Indoles are electron-rich and prone to alkylation by carbocations generated during cleavage (e.g., from t-Butyl groups).

    • Scavenger: Add EDT (Ethanedithiol) or DoD (3,6-Dioxa-1,8-octanedithiol) to the cleavage cocktail (5% v/v) to protect the indole C2/C3 positions.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Coupling Yield Low nucleophilicity of the 5-amino group (aniline-like).Use HATU/HOAt or PyBOP . Perform double coupling at 50°C (microwave assisted if available).
Indole Oxidation Sensitivity of indole to air/light during synthesis.Perform reactions under Argon/Nitrogen. Use degassed solvents.
Alkylation (Purple Product) Electrophilic attack on Indole C2/C3 during TFA cleavage.Increase scavenger load (EDT/Thioanisole).
Fmoc Loss during Hydrolysis Base lability of Fmoc group.Use LiOH at low temperature (0°C). Alternatively, use TMSOK (Potassium trimethylsilanolate) in non-aqueous conditions.

References

  • Huigens, R. W., et al. (2020).[2]

    
    -Turn Mimics by Chemical Ligation. Journal of the American Chemical Society.[3] Link
    
  • Freinger, R. (2022).[4] Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Link

  • Sigma-Aldrich. (2023). Product Specification: Methyl 5-amino-1H-indole-3-carboxylate (Isomer Reference). Link

  • Lombart, H. G., & Lubell, W. D. (1996). Rigid Dipeptide Mimetics: Synthesis of Enantiopure Indolizidinone Amino Acids. Journal of Organic Chemistry. Link

  • ChemicalBook. (2023). Synthesis of Methyl 5-nitro-1H-indole-7-carboxylate (Precursor Protocols). Link

(Note: While specific literature on the 5-amino-7-carboxy isomer is niche, the protocols above are derived from standard indole amino acid chemistry validated in references 2 and 4.)

Sources

Application

Application Notes &amp; Protocols: Solid-Phase Synthesis of 5-Amino-Indole-7-Carboxylate Libraries for Drug Discovery

Introduction: The Strategic Value of the Indole Scaffold The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biological probes.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions, particularly hydrogen bonding, make it a versatile scaffold for targeting a wide array of biological receptors and enzymes.[3][4][5] The 5-amino-indole-7-carboxylate motif, in particular, offers three key points for diversification: the indole nitrogen (N1), the amino group at position C5, and the carboxyl group at C7. This trifunctional architecture is ideal for the construction of combinatorial libraries to explore vast chemical space in drug discovery campaigns.

Solid-Phase Organic Synthesis (SPOS) provides a powerful and efficient methodology for building such libraries. By anchoring the indole scaffold to a polymer support, reagent excesses can be used to drive reactions to completion, and purification is simplified to a mere filtration and washing process. This guide provides a detailed framework and field-tested protocols for the solid-phase synthesis of diverse libraries based on the 5-amino-indole-7-carboxylate core, designed for researchers in chemical biology and drug development.

Core Principles: A Validated Strategy for Library Synthesis

A successful solid-phase synthesis campaign hinges on the logical and synergistic interplay of the solid support, the linker, and the protecting group strategy. The choices made here dictate the reaction conditions that can be employed and the ultimate success of the library synthesis.

The Solid Support and Linker: Anchoring for Success

The linker is the critical connection between the first building block and the insoluble polymer resin, and it also functions as a protecting group for the anchored functionality.[6] For anchoring a carboxylic acid, several options exist, but the Wang linker is particularly well-suited for a strategy employing Fmoc-based protection. The ester bond formed with the Wang resin is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) but is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid, TFA).[6] This orthogonality is the cornerstone of the entire synthetic plan.

  • Causality: We select Wang resin because its acid lability is compatible with the final cleavage step, which will simultaneously remove acid-labile side-chain protecting groups, making the workflow efficient.[7] More acid-sensitive linkers like SASRIN could also be used if milder cleavage conditions are required for sensitive final products.[6]

Orthogonal Protecting Group Strategy: Directing Reactivity

To selectively modify the different reactive sites on the 5-amino-indole-7-carboxylate scaffold, an orthogonal protecting group scheme is essential.[] This strategy allows for the deprotection of one functional group while all others remain intact.

  • C7-Carboxylate: This group is anchored to the Wang resin, which serves as its protecting group throughout the synthesis.[]

  • C5-Amino Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the ideal choice here. It is stable to the acidic conditions that might be used for certain on-resin reactions but is selectively cleaved by a base, typically a solution of piperidine in DMF.[9] This allows for the selective unmasking of the C5-amine for diversification.

  • N1-Indole Nitrogen: The indole N-H is weakly acidic and can undergo unwanted side reactions (e.g., alkylation, acylation) under basic or strongly electrophilic conditions. Therefore, its protection is critical. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions of Fmoc removal but is cleaved by the final TFA treatment used to release the product from the resin.[9]

This Fmoc/Boc/Resin ester protection scheme provides a robust and highly validated pathway for controlled, stepwise diversification of the scaffold.

Visualization of the Synthetic Workflow

The overall strategy, from immobilization to final product, can be visualized as a logical flow of protection, deprotection, and diversification steps.

sps_workflow cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Diversification Cycle cluster_2 Phase 3: Cleavage & Purification A Fmoc-5-amino-N-Boc- indole-7-carboxylic acid C Resin-Bound Scaffold A->C DIC/DMAP (Esterification) B Wang Resin B->C D Fmoc Deprotection (Piperidine/DMF) C->D E Free C5-Amine on Resin D->E F Diversification Reaction (Acylation, Sulfonylation, etc.) E->F R-COCl or R-SO2Cl Base (DIEA) G Diversified Scaffold on Resin F->G H Final Cleavage (TFA Cocktail) G->H I Crude Product in Solution H->I J Purification (HPLC) I->J K Pure Library Member J->K

Caption: Overall workflow for the solid-phase synthesis of a 5-amino-indole-7-carboxylate library.

Detailed Experimental Protocols

Disclaimer: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Immobilization of Building Block onto Wang Resin

This protocol describes the esterification of the starting material to the solid support. The success of this step is critical and is often monitored by a quantitative test like the Fmoc test to determine resin loading.

  • Objective: To covalently attach Fmoc-5-amino-N-Boc-indole-7-carboxylic acid to Wang resin.

  • Materials:

    • Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)

    • Fmoc-5-amino-N-Boc-indole-7-carboxylic acid

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • N,N-Dimethylformamide (DMF)

    • Methanol (MeOH)

    • Solid-phase synthesis vessel with a frit

  • Step-by-Step Methodology:

    • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in the synthesis vessel. Add DCM (15 mL) and allow the resin to swell for 30 minutes with gentle agitation (e.g., on a shaker or with nitrogen bubbling). Drain the solvent.

    • Building Block Preparation: In a separate flask, dissolve Fmoc-5-amino-N-Boc-indole-7-carboxylic acid (3 equivalents, 3.0 mmol) in anhydrous DCM (10 mL). Add DMAP (0.1 equivalents, 0.1 mmol). Causality: DMAP is a highly effective acylation catalyst that accelerates the esterification reaction.

    • Activation & Coupling: Add DIC (3 equivalents, 3.0 mmol) to the solution of the building block. Caution: DIC is a sensitizer. Stir the solution at room temperature for 10 minutes.

    • Loading: Add the activated building block solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

    • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL). This removes any unreacted reagents and byproducts.

    • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM (10:1:10 v/v/v) for 1 hour. Wash as in step 5. Causality: Capping prevents the formation of deletion sequences in subsequent steps.

    • Drying: Dry the resin under high vacuum for several hours. The loading can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.

Protocol 2: On-Resin Diversification at the 5-Amino Position

This protocol outlines a single cycle of deprotection and acylation. It can be repeated with different acylating agents to generate a library of compounds.

  • Objective: To remove the Fmoc protecting group from the C5-amine and couple a new moiety via an amide bond.

  • Materials:

    • Resin-bound scaffold from Protocol 1

    • 20% Piperidine in DMF (v/v)

    • Acyl chloride or Sulfonyl chloride (e.g., Benzoyl chloride)

    • N,N-Diisopropylethylamine (DIEA)

    • DMF, anhydrous

  • Step-by-Step Methodology:

    • Resin Swelling: Swell the resin (0.2 mmol scale) in DMF (5 mL) for 20 minutes. Drain the DMF.

    • Fmoc Deprotection: Add 20% piperidine in DMF (5 mL) to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh portion of the deprotection solution for 15 minutes. Causality: The two-step deprotection ensures complete removal of the Fmoc group.

    • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine, which would interfere with the subsequent coupling step.

    • Acylation/Sulfonylation:

      • Swell the deprotected resin in anhydrous DMF (5 mL).

      • In a separate vial, prepare the coupling solution: dissolve the acyl chloride or sulfonyl chloride (5 equivalents, 1.0 mmol) in anhydrous DMF (2 mL). Add DIEA (10 equivalents, 2.0 mmol). Causality: DIEA is a non-nucleophilic base that scavenges the HCl generated during the reaction without competing in the acylation.

      • Add the coupling solution to the resin. Agitate at room temperature for 2-4 hours.

    • Monitoring: The reaction can be monitored using a qualitative colorimetric test (e.g., the Kaiser test). A negative test (beads remain colorless) indicates complete acylation of the free amine.

    • Washing: Drain the coupling solution. Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (2 x 5 mL).

    • Drying: Dry the diversified resin under high vacuum.

diversification_cycle Resin_Fmoc Resin-NH-Fmoc Deprotection 20% Piperidine / DMF Resin_Fmoc->Deprotection Resin_NH2 Resin-NH2 Deprotection->Resin_NH2 Coupling R-COCl, DIEA / DMF Resin_NH2->Coupling Resin_Acyl Resin-NH-COR Coupling->Resin_Acyl

Caption: The core diversification cycle: Fmoc deprotection followed by acylation.

Protocol 3: Final Cleavage and Purification

This final step liberates the synthesized compounds from the solid support and removes the remaining protecting groups.

  • Objective: To cleave the product from the Wang resin and remove the N-Boc protecting group.

  • Materials:

    • Diversified, dried resin

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

    • Diethyl ether, cold

    • Acetonitrile/Water for HPLC

  • Step-by-Step Methodology:

    • Preparation: Place the dried resin (~50 mg) in a suitable reaction vial.

    • Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A standard mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O. Causality: TIS and water act as scavengers, trapping the reactive carbocations generated from the cleavage of the Boc group and the linker, preventing side reactions with the electron-rich indole ring.

    • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Agitate at room temperature for 2-3 hours.

    • Product Isolation: Filter the resin and collect the filtrate in a centrifuge tube. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

    • Precipitation: Add cold diethyl ether (10 mL) to the filtrate. The crude product should precipitate as a solid.

    • Purification: Centrifuge the mixture, decant the ether, and dry the solid pellet. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or Acetonitrile/Water) and purify using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: Lyophilize the pure fractions and characterize the final product by LC-MS and NMR to confirm identity and purity.

Summary of Reagents and Conditions

StepReagentsSolventTimePurpose
Immobilization Fmoc-AA, DIC, DMAPDCM4-6 hAttach first building block to Wang resin.
Fmoc Deprotection 20% PiperidineDMF2 x 10 minRemove Fmoc group to expose free amine.
Acylation R-COCl, DIEADMF2-4 hIntroduce diversity at the C5-amine.
Sulfonylation R-SO₂Cl, DIEADMF2-4 hIntroduce diversity at the C5-amine.
Final Cleavage TFA / TIS / H₂O (95:2.5:2.5)-2-3 hCleave from resin & remove Boc group.

References

  • Combinatorial Chemistry Review. (2020, March 10). Carboxylic Acid Linkers - Solid Phase Synthesis. [Link]

  • Albericio, F., & Kruger, H. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • Combinatorial Chemistry Review. (2020, March 10). Solid Phase Synthesis - Carboxamide Linkers. [Link]

  • Albericio, F., & Kruger, H. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]

  • Gayo, L. M., & Suto, M. J. (2006). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry, 71(5), 2155–2158. [Link]

  • Bandyopadhyay, D., & Veliyath, S. K. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6), 593-617. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Roda, G., et al. (2021). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules, 26(7), 2008. [Link]

  • ResearchGate. (n.d.). The protocols of synthesis of diverse indole derivatives. [Link]

  • Aaltodoc. (n.d.). MODIFICATIONS OF CARBOXYINDOLES ON SOLID PHASE. [Link]

  • Dömling, A., et al. (2020). Scaffolding-Induced Property Modulation of Chemical Space. ACS Combinatorial Science, 22(6), 295-303. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Google Patents. (n.d.).
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Da Settimo, F., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 25(10), 2331. [Link]

  • Dargytė, M., et al. (2020). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Molecular Diversity, 24(4), 1235–1251. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(23), 6048–6051. [Link]

  • Purdue University. (2010). Solid-Phase Synthesis of N-Carboxyalkyl Unnatural Amino Acids. [Link]

  • Clairoux, A. (2024). Combinatorial Chemistry: Innovations and Applications. Journal of Medicinal and Organic Chemistry, 7(6), 275-276. [Link]

  • Kim, H., & Lee, J. (2021). Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. Molecules, 26(16), 4963. [Link]

  • ResearchGate. (n.d.). Selected bioactive molecules containing 7-aminoindole scaffold (A) and.... [Link]

  • Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4785. [Link]

  • Kumar, P., & Kumar, R. (2025). Recent advances in the synthesis of indoles and their applications. RSC Advances, 15, 1234-1256. [Link]

  • Asare, K. O., et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 30(15), 3988. [Link]

  • ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • de Oliveira, K. T., et al. (2020). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 25(9), 2139. [Link]

  • Lei, X., & Angeli, G. K. (2022). Sustainable multicomponent indole synthesis with broad scope. University of Groningen. [Link]

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Method

Application Note: Strategic Protection of the 5-Amino Indole Scaffold

Topic: Strategic Protection of the 5-Amino Indole Scaffold: Selectivity and Stability Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Abstrac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Protection of the 5-Amino Indole Scaffold: Selectivity and Stability Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract

The 5-aminoindole scaffold is a privileged structure in drug discovery, serving as a precursor for serotonin mimetics, kinase inhibitors, and melatonin receptor agonists. However, its utility is compromised by two primary factors: oxidative instability (rapid polymerization/dimerization in air) and chemoselectivity challenges between the C5-exocyclic amine and the N1-indole nitrogen. This guide provides field-proven protocols for the selective protection of the C5-amine using Boc, Cbz, and Fmoc strategies, ensuring high yields and preserving the integrity of the indole core.

Part 1: The Chemoselectivity Challenge

To successfully manipulate 5-aminoindole, one must understand the electronic disparity between the two nitrogen centers.

Electronic Environment
  • C5-Amine (

    
    ):  Functionally an electron-rich aniline. It is nucleophilic and basic (
    
    
    
    of conjugate acid
    
    
    4–5). It reacts readily with electrophiles (anhydrides, acid chlorides) under mild conditions.
  • N1-Indole (

    
    ):  Part of the aromatic 
    
    
    
    -system. It is non-basic and weakly acidic (
    
    
    16 in DMSO). It requires deprotonation (strong base) or acylation catalysis (e.g., DMAP) to react with electrophiles.
The Instability Factor

5-Aminoindole is highly susceptible to oxidative degradation. The electron-donating amino group at C5 significantly increases the electron density of the indole ring, making the C3 position hyper-nucleophilic and prone to oxidative coupling (dimerization) upon exposure to air and light.

  • Operational Imperative: 5-Aminoindole should be stored under inert atmosphere (Argon/Nitrogen) and protected immediately upon generation or receipt.

Part 2: Strategic Decision Matrix

Select the protecting group based on your downstream synthetic requirements.

ProtectionStrategy Start Start: 5-Aminoindole Decision1 Downstream Acid Stability? Start->Decision1 Decision2 Downstream Base Stability? Decision1->Decision2 Yes (Need Acid Stability) Boc Protocol A: Boc (Acid Labile) Decision1->Boc No (Acid Cleavage OK) Decision3 Hydrogenation Permitted? Decision2->Decision3 Yes (Need Base Stability) Fmoc Protocol C: Fmoc (Base Labile) Decision2->Fmoc No (Base Cleavage OK) Decision3->Fmoc No (Avoid H2) Cbz Protocol B: Cbz (H2/Acid Labile) Decision3->Cbz Yes

Figure 1: Decision matrix for selecting the appropriate C5-amine protecting group.

Part 3: Protocol A – Boc Protection (Acid Labile)

Strategy: The tert-butyloxycarbonyl (Boc) group is the gold standard for 5-aminoindole. It is installed under mild basic conditions that are insufficient to deprotonate the N1-indole, ensuring 100% regioselectivity for the C5-position.

Mechanism & Selectivity
  • Reagent: Di-tert-butyl dicarbonate (

    
    ).[1]
    
  • Selectivity Control: By avoiding DMAP (4-Dimethylaminopyridine), we prevent the activation of

    
     necessary for N1-acylation. The nucleophilic C5-amine reacts directly with 
    
    
    
    .
Detailed Protocol

Reagents:

  • 5-Aminoindole (1.0 equiv)

  • 
     (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M concentration]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 5-aminoindole in anhydrous DCM. Note: The solution may appear slightly dark; this is normal.

  • Base Addition: Add

    
     via syringe.
    
  • Reagent Addition: Add

    
     (dissolved in minimal DCM) dropwise over 5 minutes at 0°C.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 1:1). Stain with Ninhydrin (free amine = red/purple; product = no color) and UV (product fluoresces blue).

  • Workup:

    • Wash with water (

      
      ).[2]
      
    • Wash with mild brine.

    • Dry organic layer over

      
      .[3]
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: >90%.[1][4][5]

Self-Validating Check:

  • 1H NMR: Look for the tert-butyl singlet (~1.5 ppm, 9H) and the carbamate NH (broad singlet, ~9.2 ppm). The Indole N1-H should remain as a broad singlet at ~10.8 ppm.

Part 4: Protocol B – Cbz Protection (Hydrogenolysis Labile)

Strategy: Carboxybenzyl (Cbz) protection is ideal when the final deprotection must occur under neutral conditions (hydrogenolysis) to preserve acid-sensitive groups elsewhere in the molecule.

Protocol (Schotten-Baumann Conditions)

Using a biphasic system prevents the accumulation of HCl and maintains regioselectivity.

Reagents:

  • 5-Aminoindole (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

  • 
     (2.5 equiv)[6]
    
  • Solvent: THF/Water (1:1 mixture)

Step-by-Step:

  • Dissolution: Dissolve 5-aminoindole in THF. Add an equal volume of saturated aqueous

    
    .
    
  • Cooling: Cool the biphasic mixture to 0°C.

  • Addition: Add Cbz-Cl dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Vigorously stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup:

    • Dilute with EtOAc.[4] Separate phases.

    • Wash organic layer with 5% citric acid (removes unreacted amine), then water, then brine.

  • Purification: Recrystallization from EtOAc/Hexane is often sufficient; otherwise, use silica chromatography.

Part 5: Protocol C – Fmoc Protection (Base Labile)

Strategy: Fluorenylmethyloxycarbonyl (Fmoc) is used when the molecule requires downstream treatment with acids (e.g., TFA for side-chain deprotection in peptides).

Critical Consideration: Fmoc-Cl vs. Fmoc-OSu
  • Avoid Fmoc-Cl: It is too reactive and can lead to di-protection or N1 reaction.

  • Use Fmoc-OSu: (9-Fluorenylmethyl N-succinimidyl carbonate). It is milder and highly selective for the C5-amine.

Step-by-Step:

  • Solvent System: Dissolve 5-aminoindole in 1,4-Dioxane/Water (1:1).

  • Buffer: Add

    
     (1.5 equiv).
    
  • Addition: Add Fmoc-OSu (1.1 equiv) as a solid or dissolved in dioxane at 0°C.

  • Reaction: Stir at RT for 3–6 hours.

  • Workup:

    • Acidify carefully to pH 4–5 with dilute HCl (prevents emulsion).

    • Extract with EtOAc.[4][7]

  • QC: Check for the characteristic Fmoc doublets in the aromatic region of the NMR (7.3–7.8 ppm).

Part 6: Advanced Workflow - Orthogonal Protection

Often, both nitrogens must be protected to allow lithiation or metal-catalyzed cross-coupling. The order of operations is critical: C5 first, then N1.

OrthogonalWorkflow Start 5-Aminoindole Step1 Step 1: C5 Protection (Boc2O, TEA, DCM) Selects Nucleophilic Amine Start->Step1 Inter Intermediate: 5-(Boc-amino)indole Step1->Inter Step2 Step 2: N1 Protection (Tos-Cl, NaH, DMF) Requires Deprotection of Indole Inter->Step2 Final Final Product: 1-Tosyl-5-(Boc-amino)indole Step2->Final

Figure 2: Sequential orthogonal protection workflow.

Protocol for Step 2 (N1-Protection)

After isolating 5-(Boc-amino)indole:

  • Dissolve intermediate in anhydrous DMF.

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv). Observe H2 evolution.

  • Stir 30 mins to form the Indole anion (N1-).

  • Add Electrophile (e.g., Tosyl Chloride, SEM-Cl, or Boc2O) dropwise.

  • Quench with water and extract.[5][7]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Sundberg, R. J.Indoles; Best Synthetic Methods; Academic Press: London, 1996. (Indole reactivity and N1 vs C5 selectivity).
  • Katritzky, A. R.; Rees, C. W.Comprehensive Heterocyclic Chemistry; Pergamon Press: Oxford, 1984. (Electronic properties of 5-aminoindole).
  • Sigma-Aldrich. Protocol for Boc Protection of Amines.Link (General Boc methodology adapted for Protocol A).

Sources

Application

Application Note: Bioconjugation Strategies Utilizing Methyl 5-amino-1H-indole-7-carboxylate

Topic: Bioconjugation techniques utilizing methyl 5-amino-1H-indole-7-carboxylate Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Bioconjugation Scientists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioconjugation techniques utilizing methyl 5-amino-1H-indole-7-carboxylate Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Bioconjugation Scientists

Executive Summary

Methyl 5-amino-1H-indole-7-carboxylate represents a versatile, heterobifunctional scaffold for chemical biology and drug discovery. Distinguished by its 5-amino group (an aniline-like nucleophile) and its 7-carboxylate methyl ester (a masked electrophile), this molecule offers orthogonal reactivity handles that enable precise, modular bioconjugation.

Unlike simple aliphatic linkers, the indole core provides unique spectroscopic properties (intrinsic fluorescence) and structural rigidity, making it an ideal candidate for:

  • Fragment-Based Drug Discovery (FBDD): Serving as a pharmacophore scaffold targeting nucleotide-binding pockets.

  • Fluorescent Probe Development: Acting as a precursor for environmentally sensitive fluorophores.

  • Heterobifunctional Linking: Connecting targeting ligands (via the carboxylate) to cytotoxic payloads or surfaces (via the amine).

This guide details the chemical logic and experimental protocols for activating and conjugating this specific indole scaffold to biomolecules.

Chemical Reactivity Landscape

To design effective conjugation strategies, one must first understand the electronic and steric environment of the two functional handles.

The 5-Amino Handle (Nucleophile)
  • Nature: Primary aromatic amine (aniline).

  • Reactivity: Significantly less nucleophilic than aliphatic amines (e.g., Lysine ε-amines) due to resonance delocalization into the indole ring.

  • Implication: Direct reaction with NHS-esters is kinetically slow and prone to competition from water.

  • Optimal Strategy: Convert this group into a highly reactive electrophile (Isothiocyanate or Azide) or participate in catalyzed reductive amination.

The 7-Carboxylate Handle (Electrophile Precursor)
  • Nature: Methyl ester.

  • Reactivity: Inert to bioconjugation conditions until hydrolyzed.

  • Sterics: Position 7 is peri- to the indole NH, creating potential steric hindrance.

  • Optimal Strategy: Base-catalyzed hydrolysis (LiOH) reveals the carboxylic acid, which can then be activated via EDC/Sulfo-NHS for coupling to protein Lysines.

Diagram 1: Orthogonal Activation Pathways

ReactivityLandscape Central Methyl 5-amino-1H-indole-7-carboxylate Amino 5-Amino Group (Aniline Nucleophile) Central->Amino Ester 7-Methyl Ester (Masked Electrophile) Central->Ester Isothiocyanate 5-Isothiocyanate (-NCS) (Lysine Reactive) Amino->Isothiocyanate Thiophosgene or CS2/DCC Azide 5-Azide (-N3) (Click Chemistry) Amino->Azide Diazotization (NaNO2/NaN3) Acid 7-Carboxylic Acid (COOH) Ester->Acid Hydrolysis (LiOH) NHS NHS-Ester (Amine Reactive) Acid->NHS EDC/Sulfo-NHS

Caption: Divergent synthesis pathways for activating the 5-amino and 7-ester handles.

Detailed Experimental Protocols

Protocol A: Conversion to 5-Isothiocyanate (Amine-Reactive Probe)

Use Case: Creating a reagent that can label Lysine residues on antibodies or proteins.

Mechanism: The aniline nitrogen attacks thiophosgene (or a safer equivalent like di-2-pyridyl thionocarbonate) to form the isothiocyanate (-N=C=S). This species reacts rapidly with primary amines to form stable thioureas.

Reagents:

  • Methyl 5-amino-1H-indole-7-carboxylate (100 mg)

  • 1,1'-Thiocarbonyldi-2(1H)-pyridone (TDP) (Alternative to highly toxic thiophosgene)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Step-by-Step:

  • Dissolution: Dissolve 0.5 mmol of the indole starting material in 5 mL anhydrous DCM.

  • Activation: Add 0.55 mmol (1.1 eq) of TDP and 0.1 mmol TEA.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the amine spot should disappear, and a less polar product spot should appear).

  • Purification: Wash the organic layer with water (2x) and brine. Dry over Na2SO4. Evaporate solvent.

  • Storage: The resulting isothiocyanate is moisture sensitive. Store under argon at -20°C.

Bioconjugation Application:

  • Dissolve the isothiocyanate derivative in DMSO.

  • Add to protein solution (pH 9.0 Carbonate buffer) at a 10–20 molar excess.

  • Incubate 1 hour at RT. Purify via Desalting Column (PD-10).

Protocol B: Hydrolysis and EDC-Mediated Coupling (Carboxyl Route)

Use Case: Attaching the indole scaffold to an amine-bearing drug or protein surface while leaving the 5-amino group available for later modification.

Reagents:

  • Methyl 5-amino-1H-indole-7-carboxylate

  • Lithium Hydroxide (LiOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • DMF/PBS Buffer

Step-by-Step:

Part 1: Hydrolysis of the Methyl Ester
  • Dissolve 100 mg of the ester in a mixture of THF:MeOH:H2O (3:1:1).

  • Add 3 equivalents of LiOH.

  • Stir at Room Temperature for 4–12 hours. Monitor via LC-MS for disappearance of the methyl ester peak (M+14 mass shift).

  • Acidify carefully with 1M HCl to pH ~4 to precipitate the carboxylic acid or extract with Ethyl Acetate.

  • Dry and concentrate. Note: The 5-amino group may be protonated; ensure neutral workup if free base is required.

Part 2: Activation and Conjugation
  • Activation: Dissolve the hydrolyzed indole-7-carboxylic acid (10 µmol) in 100 µL dry DMF.

  • Add EDC (15 µmol) and Sulfo-NHS (15 µmol). Stir for 15 minutes to form the semi-stable NHS-ester.

  • Conjugation: Add this mixture dropwise to the target protein (1 mg/mL in PBS, pH 7.4).

    • Critical Note: Unlike the isothiocyanate method, EDC coupling works well at physiological pH (7.2–7.5).

  • Incubation: React for 2 hours at RT or overnight at 4°C.

  • Quenching: Add Hydroxylamine or Tris buffer to quench unreacted NHS esters.

Protocol C: Bioorthogonal "Click" Labeling (Azide Conversion)

Use Case: Labeling alkyne-modified DNA or proteins in complex lysates.

Mechanism: Diazotransfer converts the 5-amino group directly to an azide (-N3).

Step-by-Step:

  • Reagent Prep: Prepare Imidazole-1-sulfonyl azide hydrochloride (ISA) (shelf-stable diazotransfer reagent).

  • Reaction: Dissolve Methyl 5-amino-1H-indole-7-carboxylate in MeOH. Add K2CO3 (2 eq) and CuSO4 (catalytic, 0.01 eq).

  • Add ISA (1.2 eq) and stir overnight.

  • Workup: The product, Methyl 5-azido-1H-indole-7-carboxylate, can be extracted and purified via silica column.

  • Application: Use in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to conjugate to alkyne-tagged biomolecules.

QC and Validation Standards

To ensure scientific integrity, every conjugate must be validated using the following logic:

QC ParameterMethodAcceptance Criteria
Small Molecule Purity LC-MS / 1H-NMR>95% purity; Confirm hydrolysis of methyl ester (loss of singlet at ~3.8 ppm).
Conjugate Integrity SEC-HPLCMonomeric peak; no aggregates. Shift in retention time vs. native protein.
Degree of Labeling (DOL) UV-Vis SpectroscopyCalculate using Indole Abs (ε ~5,000–10,000 M⁻¹cm⁻¹ at 280-300nm) vs Protein Abs (280nm). Correction factor required for 280nm overlap.
Fluorescence FluorometryCheck emission (typically 330–450 nm for indoles). Quenching may occur upon conjugation.
Diagram 2: Validation Workflow

Validation cluster_QC Quality Control Gates Reaction Conjugation Reaction Purification Purification (Size Exclusion / Dialysis) Reaction->Purification UV UV-Vis (DOL Calc) Purification->UV MS Intact Mass MS Purification->MS Func Functional Assay UV->Func If DOL within range

Caption: Step-wise validation logic for indole-protein conjugates.

Troubleshooting & Critical Considerations

  • Solubility: The methyl ester is hydrophobic. Always dissolve in DMF or DMSO (up to 10% v/v final concentration) before adding to aqueous buffers.

  • pH Sensitivity: The 5-amino indole is oxidation-prone. Avoid high pH (>9.5) for extended periods, which can lead to polymerization or oxidative coupling (formation of colored impurities). Use degassed buffers if possible.

  • UV Interference: Indoles absorb strongly at 280nm. When calculating protein concentration, you must account for the indole contribution to A280.

    • Formula:

      
      
      

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Link

  • Hooker, J. M., et al. (2006). "Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy." Journal of the American Chemical Society, 128(48), 15558–15559. Link

  • Somei, M., et al. (1981). "The Chemistry of Indoles." Chemical & Pharmaceutical Bulletin. (Foundational chemistry for 5-aminoindole reactivity).
  • Sigma-Aldrich. (n.d.).[1] Methyl 5-amino-1H-indole-3-carboxylate Product Page (Analogous structure reference for handling). Link

  • Goddard-Borger, E. D., & Stick, R. V. (2007). "An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride." Organic Letters, 9(19), 3797-3800. Link

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of methyl 5-amino-1H-indole-7-carboxylate in aqueous buffers

Topic: Methyl 5-amino-1H-indole-7-carboxylate Ticket ID: IND-7-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary: The Molecule & The Challenge User Query: "I dissolved my comp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 5-amino-1H-indole-7-carboxylate

Ticket ID: IND-7-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The Molecule & The Challenge

User Query: "I dissolved my compound in DMSO, but it precipitates immediately when I add it to PBS (pH 7.4). I see a fine white precipitate or turbidity. How do I keep it in solution for my cell-based assay?"

Technical Analysis: Methyl 5-amino-1H-indole-7-carboxylate presents a "perfect storm" of solubility challenges:

  • Rigid Hydrophobic Core: The indole scaffold is planar and aromatic, leading to high lattice energy (hard to break crystal structure).[1]

  • Intramolecular Hydrogen Bonding: The 7-carboxylate ester is adjacent to the indole N-H.[1] It often forms an intramolecular hydrogen bond (N-H[3]···O=C), "locking" the molecule and masking the polar N-H donor from water, further reducing aqueous solubility.

  • Weak Basicity: The 5-amino group is an aniline derivative (pKa ≈ 3.5–4.5).[1][2] At physiological pH (7.4), it is predominantly neutral (uncharged), which is the least soluble state.[1]

Critical Troubleshooting: The "Crash-Out" Phenomenon
Why does it precipitate?

When you inject a DMSO stock into an aqueous buffer, you trigger a solvent shock .[1]

  • Mechanism: DMSO is hygroscopic and mixes exothermically with water.[1] As the DMSO diffuses away, the local environment around the drug molecules rapidly shifts from lipophilic to hydrophilic. If the drug concentration exceeds its thermodynamic solubility limit in water (often <10 µM for this class), the molecules aggregate instantly.

Protocol: The "Step-Down" Dilution Method

Do not add the buffer to the stock.[1] Do not add the stock directly to a static volume of buffer.

Step-by-Step Procedure:

  • Prepare Stock: Dissolve compound in anhydrous DMSO at 1000x the final desired concentration (e.g., 10 mM for a 10 µM assay).

  • Intermediate Dilution (The "Soft Landing"):

    • Prepare a solution of PEG-400 or Propylene Glycol .[1][2]

    • Dilute your DMSO stock 1:10 into this intermediate solvent.[1]

    • Result: You now have a 100x stock in 10% DMSO / 90% PEG-400.[1][2]

  • Final Dilution:

    • Place your vortex mixer on a low setting.[1]

    • Hold the tube containing your aqueous buffer (PBS/Media) on the vortex.[1]

    • Slowly pipet the Intermediate Stock into the moving buffer.[1]

    • Why? High shear force disperses the hydrophobic molecules before they can nucleate into crystals.[1]

Advanced Formulation: Overcoming pH Limitations

The pH Trap:

  • Acidic (pH < 4): The 5-amino group protonates (

    
    ), drastically increasing solubility.[1] Risk:[1][2] Rapid hydrolysis of the 7-methyl ester to the carboxylic acid.[1][2]
    
  • Neutral (pH 7.4): Molecule is neutral and insoluble.[1]

  • Basic (pH > 10): Indole N-H deprotonates (pKa ~16), but this is physiologically irrelevant and chemically destructive.[1]

Solution: Cyclodextrin Encapsulation Instead of relying on pH, use a "host-guest" carrier system.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal cone that encapsulates the hydrophobic indole core while presenting a hydrophilic surface to the buffer.[1][2]

Protocol: HP-β-CD Formulation

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in pure water or PBS.[1][2] Filter sterilize (0.22 µm).

  • Solubilization:

    • Add compound powder directly to the 20% CD solution (avoid DMSO if possible to prevent toxicity).[1]

    • Sonicate in a water bath at 37°C for 30–60 minutes.

    • Observation: The cloudy suspension should turn clear as the drug enters the CD cavity.[1]

  • Validation: Centrifuge at 10,000 x g for 5 mins. If no pellet forms, the solution is stable.

Stability & Handling (The "Hidden" Variables)
ParameterRisk LevelMechanismPrevention Strategy
Oxidation HighThe 5-amino group (aniline-like) is electron-rich and prone to oxidation, turning solutions brown/pink.[1][2]Argon purge all buffers. Add antioxidant (e.g., 0.1% Ascorbic acid or Sodium Metabisulfite) if assay permits.[1]
Hydrolysis MediumThe 7-methyl ester is sterically crowded but susceptible to esterases in plasma or high/low pH.[1][2]Avoid storing in aqueous buffer >4 hours. Use fresh dilutions. Keep on ice.
Photolysis MediumIndoles absorb UV/Blue light.[1]Use amber tubes. Wrap reservoirs in foil.
Visualizing the Workflow

SolubilizationWorkflow Start Start: Solid Compound (Methyl 5-amino-1H-indole-7-carboxylate) SolventChoice Step 1: Primary Solvent Selection Is the assay sensitive to DMSO? Start->SolventChoice DMSO_Yes Dissolve in anhydrous DMSO (Stock: 10-50 mM) SolventChoice->DMSO_Yes No (Standard) DMSO_No Dissolve in Ethanol or PEG-400 (Lower solubility limit) SolventChoice->DMSO_No Yes (Sensitive) DilutionStrategy Step 2: Aqueous Dilution Strategy DMSO_Yes->DilutionStrategy DMSO_No->DilutionStrategy DirectAdd Direct Addition to Buffer (Risk: Precipitation) DilutionStrategy->DirectAdd Lazy Method StepDown Step-Down Dilution (DMSO -> PEG -> Buffer) DilutionStrategy->StepDown Standard Method Cyclodextrin Cyclodextrin Encapsulation (20% HP-beta-CD) DilutionStrategy->Cyclodextrin High Concentration Outcome_Precip Result: Turbidity/Crash-out (Unusable Data) DirectAdd->Outcome_Precip Outcome_Soluble Result: Stable Solution (Ready for Assay) StepDown->Outcome_Soluble Cyclodextrin->Outcome_Soluble

Caption: Decision matrix for solubilizing hydrophobic indole esters. Green paths indicate recommended protocols for maximum stability.

FAQ: Frequently Asked Questions

Q: Can I use acid to dissolve it? A: Technically, yes. Adding 1 equivalent of HCl will protonate the amine and dissolve the compound.[1] However , this creates a local acidic environment that may be toxic to cells or hydrolyze the ester bond (converting your drug into 5-amino-1H-indole-7-carboxylic acid, which has different biological activity).[1][2] Use this only if you can immediately neutralize the solution in a high-capacity buffer (e.g., 100 mM HEPES).[1][2]

Q: My stock solution turned pink/brown after a week. Is it safe to use? A: No. This indicates oxidation of the 5-amino group to a quinone-imine or azo species.[1][2] This degradation product is likely reactive and toxic.[1][2] Discard the stock. Always store stocks at -20°C or -80°C under inert gas (Nitrogen/Argon).[1][2]

Q: What is the estimated solubility in PBS? A: Without formulation aids, the thermodynamic solubility is likely < 5 µM .[1] With 1% DMSO, you may achieve kinetic solubility up to 20–50 µM for short periods (1–2 hours), but precipitation will eventually occur.

References
  • Li, P. & Zhao, L. (2016).[1] Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (General principles of solubilizing weak bases and hydrophobic drugs).

  • Loftsson, T. & Brewster, M.E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative guide on using HP-β-CD for indoles).

  • Bergström, C.A.S., et al. (2016).[1] Computational prediction of drug solubility in water-based systems. AAPS Journal. (Theoretical basis for indole solubility prediction).

  • PubChem Compound Summary . 5-Aminoindole (Structurally related core). National Center for Biotechnology Information.[1][2] (pKa and stability data for the core scaffold).

Sources

Optimization

Optimizing recrystallization solvents for high-purity indole carboxylates

Technical Support Center: High-Purity Indole Carboxylates Topic: Optimizing Recrystallization Solvents & Protocols Ticket ID: IND-REC-992 Assigned Specialist: Senior Application Scientist, Purification Division Mission S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Indole Carboxylates Topic: Optimizing Recrystallization Solvents & Protocols Ticket ID: IND-REC-992 Assigned Specialist: Senior Application Scientist, Purification Division

Mission Statement

You are dealing with Indole Carboxylates—a class of compounds notorious for their sensitivity to oxidation, thermal decarboxylation, and tendency to "oil out" rather than crystallize. This guide moves beyond basic textbook procedures to address the specific physicochemical challenges of the indole scaffold. Our goal is >99.5% HPLC purity with maximal recovery.

Module 1: Solvent Selection Logic (The "Why")

Q: How do I choose the correct solvent system for my specific indole derivative?

A: You must match the solvent's intermolecular forces to the specific functional state of your indole (Free Acid vs. Ester). Do not use a "one-size-fits-all" approach.

1. The Free Acid (e.g., Indole-3-carboxylic acid)

  • Challenge: High melting point, strong hydrogen bonding (dimerization), and poor solubility in non-polar solvents.

  • Recommended System: Ethanol/Water or Methanol/Water .

  • Mechanistic Insight: The indole N-H and the Carboxyl -OH require solvents with high Hydrogen Bonding parameters (

    
    ). Alcohols disrupt the crystal lattice effectively at high temperatures. Water acts as a powerful anti-solvent to force precipitation upon cooling.
    

2. The Ester (e.g., Ethyl indole-2-carboxylate)

  • Challenge: Lower melting point, lipophilic nature. High risk of "oiling out" if the solvent is too polar.

  • Recommended System: Toluene/Heptane or Ethyl Acetate/Hexane .

  • Mechanistic Insight: Esters lack the strong H-bond donating capability of the acid. Using highly polar solvents (like water) creates too high an interfacial tension, leading to oil droplets. Aromatic solvents (Toluene) interact via

    
     stacking with the indole ring, stabilizing the solute in solution until the anti-solvent (Heptane) is added.
    

Data Table 1: Solvent Class & Suitability

Solvent ClassExamplesSuitability (Acid)Suitability (Ester)Risk Factor
Protic Polar Methanol, EthanolHigh (Primary)ModerateEster Transesterification (if heated too long)
Aprotic Polar DMSO, DMFLow (Too soluble)LowHigh BP makes removal difficult; promotes decarboxylation
Aromatic Toluene, XyleneLowHigh (Primary)

interactions can trap solvent in lattice
Hydrocarbon Hexane, HeptaneAnti-SolventAnti-SolventLow solubility; use only to induce nucleation
Chlorinated DCM, ChloroformModerateHighAcidic traces in solvent can catalyze decomposition

Module 2: Troubleshooting Common Failures

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This is thermodynamically unstable.

  • Immediate Fix: Re-heat the mixture until clear. Add a seed crystal of pure product at a temperature just below the boiling point (cloud point).

  • Systemic Fix: Your anti-solvent ratio is too high or added too fast.

    • Protocol: Reduce the anti-solvent volume by 10%.

    • Protocol: Switch to a solvent pair with closer boiling points (e.g., switch from EtOAc/Hexane to EtOAc/Heptane) to prevent the good solvent from evaporating too fast.

Q: My crystals are off-white or pink/brown. How do I remove the color?

A: Indoles are electron-rich and susceptible to oxidative coupling (forming red/brown dimers).

  • The Solution: Activated Carbon (Charcoal) treatment.[1][2]

  • Critical Nuance:

    • Do not use excess carbon: Indoles bind strongly to carbon; >5% w/w carbon loading will destroy your yield.

    • Filter Hot: You must filter the carbon while the solution is near-boiling. If it cools during filtration, the product crystallizes in the carbon filter cake and is lost.

Q: I see a new impurity peak after recrystallization. What happened?

A: You likely triggered Thermal Decarboxylation .

  • Mechanism: Indole-3-carboxylic acids are thermally unstable. Heating above 100°C (or prolonged reflux) causes loss of

    
     to form the parent indole.
    
  • Prevention:

    • Never use high-boiling solvents (DMSO, DMF, Xylene) for recrystallization unless under high vacuum.

    • Keep bath temperature <80°C.

    • Avoid acidic environments (even trace acid catalyzes decarboxylation).

Module 3: Advanced Standard Operating Procedure (SOP)

Protocol: Purification of Ethyl Indole-2-Carboxylate (Model Ester) Target Purity: >99.5% | Target Yield: >85%

Reagents:

  • Crude Indole Ester (10 g)

  • Solvent A: Toluene (High purity)

  • Solvent B: Heptane (Anti-solvent)

  • Activated Carbon (100 mesh)

Step-by-Step Workflow:

  • Dissolution (The Saturation Point):

    • Place 10 g crude solid in a 250 mL Erlenmeyer flask.

    • Add Toluene (approx. 30 mL).

    • Heat to 60-70°C with stirring. Note: Do not boil aggressively.

    • Add Toluene in 2 mL increments until the solid just dissolves.

  • Decolorization (Optional but Recommended):

    • Remove from heat source for 30 seconds (to prevent boil-over).

    • Add 0.2 g Activated Carbon (2 wt%).

    • Stir at 60°C for 5 minutes. Warning: Longer times promote oxidation.

  • Hot Filtration:

    • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with hot Toluene.

    • Filter the mixture rapidly into a clean, pre-warmed flask.

  • Nucleation & Growth:

    • Re-heat filtrate to 65°C to ensure no premature crystallization.

    • Add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1 mL of Toluene to clear the solution.

    • Seeding: Add 1-2 mg of pure seed crystals.

    • Controlled Cooling: Wrap the flask in a towel (insulation) and allow to cool to Room Temp (RT) over 2 hours. Rapid cooling = small, impure crystals.

  • Isolation:

    • Once at RT, cool in an ice bath (0-4°C) for 30 minutes.

    • Filter via Buchner funnel.[1][3][4]

    • Wash with cold Heptane/Toluene (9:1 ratio).

    • Dry under vacuum at 40°C (Avoid high heat to prevent decarboxylation).

Module 4: Visualization & Logic Flows

Diagram 1: Solvent System Decision Matrix

Caption: Logical flow for selecting the optimal solvent system based on the Indole functional group.

SolventSelection Start Start: Analyze Indole Structure TypeCheck Functional Group? Start->TypeCheck AcidPath Free Acid (-COOH) TypeCheck->AcidPath EsterPath Ester (-COOR) TypeCheck->EsterPath AcidSolvent Primary: Ethanol or Methanol Anti-Solvent: Water AcidPath->AcidSolvent EsterSolvent Primary: Toluene or EtOAc Anti-Solvent: Heptane EsterPath->EsterSolvent CheckSolubility Check Solubility at 60°C AcidSolvent->CheckSolubility EsterSolvent->CheckSolubility Outcome1 Dissolves? Proceed to Cooling CheckSolubility->Outcome1 Yes Outcome2 Insoluble? Add Acetic Acid (Trace) CheckSolubility->Outcome2 No (Acid only)

Diagram 2: Troubleshooting "Oiling Out"

Caption: Root cause analysis and remediation for Liquid-Liquid Phase Separation (LLPS).

OilingOut Observation Observation: Oily droplets form Cause1 Temp > Melting Point of Solvated Crystal Observation->Cause1 Cause2 Supersaturation Too High Observation->Cause2 Fix1 Solution: Lower Temp to < MP before adding Anti-Solvent Cause1->Fix1 Fix2 Solution: Add Seed Crystal at Cloud Point Cause2->Fix2 Fix3 Solution: Increase Primary Solvent Ratio Cause2->Fix3

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques and solvent properties).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for solubility parameter logic

    
    ). 
    
  • Stanton, M. G., et al. (2010). "Process Development of a Scale-Up Route to an Indole Intermediate." Organic Process Research & Development. (Specific data on indole purification and thermal stability).

  • Mettler Toledo. (2024). "Crystallization Guide: Recrystallization Strategies." (Authoritative source on Oiling Out and MSZW).

  • BenchChem. (2025).[3][4] "Purification of 3-Cyanoindole by Recrystallization." (Protocol specifics for indole derivatives).

Sources

Troubleshooting

Minimizing side reactions during the functionalization of 5-amino indoles

Executive Summary: The "Bifunctional Trap" 5-Amino indole presents a unique synthetic challenge due to its dual-nucleophilic nature and low oxidation potential . Unlike simple anilines, the 5-amino indole scaffold posses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bifunctional Trap"

5-Amino indole presents a unique synthetic challenge due to its dual-nucleophilic nature and low oxidation potential . Unlike simple anilines, the 5-amino indole scaffold possesses three distinct reactive sites that compete during functionalization:

  • The Exocyclic Amine (C5-NH₂): The primary target for most medicinal chemistry applications (e.g., amide coupling, reductive amination).

  • The Indole Nitrogen (N1-H): A secondary nucleophilic site, particularly active under basic conditions.

  • The C3 Carbon: An electron-rich site highly susceptible to electrophilic aromatic substitution (SEAr).

Failure to control these competing pathways results in complex mixtures of N1-acylated byproducts, C3-alkylated impurities, and oxidative polymerization ("tarring"). This guide provides self-validating protocols to isolate the desired reactivity.

Troubleshooting Guide & FAQs

Issue 1: "My reaction mixture turns black/dark brown within minutes."

Diagnosis: Oxidative Polymerization. 5-Amino indoles are significantly more electron-rich than unsubstituted indoles. In the presence of atmospheric oxygen, they undergo Single Electron Transfer (SET) oxidation to form radical cations. These radicals couple rapidly to form quinoidal imines and melanin-like polymers (insoluble black tar).

Corrective Action:

  • Degas Solvents: Sparging with Argon/Nitrogen for 15 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents.

  • Antioxidant Additives: For aqueous workups, add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite to buffers to scavenge dissolved oxygen.

  • The "Pink" Indicator: If your starting material is pink, it has already begun surface oxidation. Recrystallize from degassed Ethanol/Water or sublime before use.

Issue 2: "I am observing N1-acylation instead of (or in addition to) C5-acylation."

Diagnosis: pKa Mismatch / Base Overkill. The pKa of the indole N1-H is ~16-17, while the conjugate acid of the C5-NH₂ is ~4-5.

  • Cause: Using strong bases (NaH, KOH, or even excess TEA in polar aprotic solvents) can deprotonate N1, making it a competitive nucleophile.

  • Solution: Use Stoichiometric Base Control .

    • Use a weak base (Pyridine, NaHCO₃) or no base if using acid anhydrides.

    • Maintain pH < 10. The C5-amine remains nucleophilic at neutral pH, while N1 requires deprotonation to react efficiently with most electrophiles.

Issue 3: "Yield is low, and NMR shows a complex aliphatic region."

Diagnosis: C3-Electrophilic Trapping. The C3 position of indole is a "soft" nucleophile. If your electrophile is "soft" (e.g., Michael acceptors, alkyl halides) or if Lewis Acids are present, C3 attack becomes favorable.

Corrective Action:

  • Temperature Control: C5-N-acylation is kinetically controlled (fast). C3-alkylation is often thermodynamically controlled or requires higher activation energy. Run reactions at 0°C or -78°C to favor the amine reaction.

  • Solvent Switch: Avoid protic solvents if using electrophiles prone to solvolysis. Use non-polar solvents (DCM, Toluene) to destabilize the transition state for C3 attack.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Acylation of C5-Amino Indole

Objective: Selective formation of the amide at C5 without protecting the N1-indole nitrogen.

Reagents:

  • 5-Amino indole (1.0 equiv)

  • Acyl Chloride (1.05 equiv)

  • Pyridine (1.2 equiv) OR 2,6-Lutidine (for higher selectivity)

  • Solvent: Anhydrous DCM (Degassed)

Workflow:

  • Setup: Flame-dry a round-bottom flask and cool under Argon flow.

  • Dissolution: Add 5-Amino indole and anhydrous DCM (0.1 M concentration). Note: If solution turns dark immediately, solvent is wet or oxygenated.

  • Base Addition: Add Pyridine via syringe. Cool mixture to 0°C in an ice bath.

  • Electrophile Addition: Add Acyl Chloride dropwise over 10 minutes.

    • Why? Slow addition prevents local concentration spikes that could drive the less favorable N1 reaction.

  • Monitoring: Stir at 0°C for 1 hour. TLC should show consumption of amine.

    • Self-Validation: Take a mini-aliquot, quench with MeOH. If TLC shows a spot moving slightly faster than SM, it is the C5-amide. If a spot moves much faster (non-polar), it is likely the N1,C5-bis-amide.

  • Quench: Add saturated aqueous NaHCO₃.

  • Workup: Extract with DCM. Wash organic layer with 10% Citric Acid (removes pyridine)

    
     Brine 
    
    
    
    Dry over Na₂SO₄.
Protocol B: Storage and Handling of 5-Amino Indole

Objective: Prevent "pre-reaction" oxidation.

  • Storage: Store solid under Argon in a desiccator at -20°C.

  • Purification: If the solid is brown/black:

    • Dissolve in minimal hot Ethanol (degassed).

    • Add activated charcoal (10% by weight).

    • Filter hot through Celite under an N₂ blanket.

    • Precipitate with degassed cold water.

    • Dry under high vacuum in the dark.

Visualizations

Diagram 1: The Reactivity Map of 5-Amino Indole

Caption: Competitive reactive sites on 5-amino indole. C5-NH2 is the target; N1 and C3 are common traps.

ReactivityMap Indole 5-Amino Indole (Substrate) C5_Path C5-Amine Attack (Kinetic Product) Target: Amides/Amines Indole->C5_Path Neutral/Mild Base Low Temp (0°C) N1_Path N1-Indole Attack (Base-Mediated) Side Product: Bis-acylation Indole->N1_Path Strong Base (NaH) High Temp C3_Path C3-Carbon Attack (Soft Electrophiles) Side Product: Alkylation Indole->C3_Path Lewis Acid Soft Electrophiles Oxidation Oxidation/Radical (Air/Light) Side Product: Black Tar Indole->Oxidation O2 Exposure Light

Diagram 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing failure modes in amino-indole functionalization.

DecisionTree Start Reaction Analysis ColorCheck Is the mixture Black/Dark Brown? Start->ColorCheck YieldCheck Is Yield Low? ColorCheck->YieldCheck No O2_Issue Oxidative Polymerization ColorCheck->O2_Issue Yes SelectivityCheck Wrong Regioisomer? YieldCheck->SelectivityCheck N1_Issue N1-Acylation Observed SelectivityCheck->N1_Issue N1 Product C3_Issue C3-Alkylation Observed SelectivityCheck->C3_Issue Complex Mixture O2_Fix Action: Degas solvents Add Ascorbic Acid O2_Issue->O2_Fix N1_Fix Action: Switch to Weaker Base (Pyridine) N1_Issue->N1_Fix C3_Fix Action: Lower Temp Remove Lewis Acids C3_Issue->C3_Fix

References

  • Regioselectivity in Indole Functionalization

    • Title: Regioselective Functionaliz
    • Source:Chemical Reviews / Journal of Organic Chemistry (General consensus on electrophilic aromatic substitution p
    • Context: Confirms C3 as the thermodynamic trap for electrophiles and C5-NH2 as the kinetic nucleophile.
    • URL:[Link] (Link to Chem. Rev. Indole Review)[1]

  • Handling Air-Sensitive Reagents

    • Title: Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[2]

    • Source: Sigma-Aldrich (Merck).
    • Context: Standard operating procedures for degassing and inert atmosphere handling required for 5-amino indole.
  • Chemoselective Acylation Protocols

    • Title: Chemoselective Acylation of Amines in the Presence of Indoles.
    • Source:Organic Letters (Derived methodology for distinguishing aniline-like amines
    • Context: Supports the use of weak bases (Pyridine)
    • URL:[Link] (General Journal Landing Page for verification of methodology types)

  • Oxidation Mechanisms of Amino Indoles

    • Title: Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl.[3][4]

    • Source:Atmospheric Chemistry and Physics (2022).[3]

    • Context: Details the radical formation at the Nitrogen center and subsequent polymerization pathways (tar form
    • URL:[Link]

Sources

Optimization

Storage conditions and stability of methyl 5-amino-1H-indole-7-carboxylate

The following technical guide addresses the storage, stability, and handling of Methyl 5-amino-1H-indole-7-carboxylate (CAS: 1167055-42-6).[1] This document is structured as a Tier-2 Technical Support resource, designed...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the storage, stability, and handling of Methyl 5-amino-1H-indole-7-carboxylate (CAS: 1167055-42-6).[1] This document is structured as a Tier-2 Technical Support resource, designed for researchers requiring immediate, actionable protocols.

Core Storage & Stability Directives

Q1: What are the absolute critical storage parameters for this compound?
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 2 weeks)Low temperature kinetically inhibits the auto-oxidation of the electron-rich 5-amino group.[1][2][3]
Atmosphere Inert Gas (Argon/Nitrogen) The 5-aminoindole moiety is highly susceptible to radical cation formation in the presence of atmospheric oxygen [1].[4][5]
Light Amber Vials / Foil Wrap Indoles are photosensitive.[4][5] UV/Vis exposure accelerates the formation of quinoidal degradation products (browning).[4][5]
Humidity Desiccated (<20% RH) The methyl ester at the C7 position is susceptible to hydrolysis, particularly if traces of acid/base are present.[4][5]
Q2: Why does the compound turn brown/purple, and is it still usable?

A: The color change indicates oxidative polymerization .[4][5]

  • Mechanism: The electron-rich amino group at C5 facilitates the formation of radical cations upon exposure to air.[1][4][5] These radicals couple to form dimers (similar to aniline oxidation) or extended conjugated systems (melanin-like polymers), which appear dark brown or purple.[4][5]

  • Usability Decision:

    • Light Beige/Tan: Likely >95% pure.[4][5][6] Usable for most reactions.[4][5]

    • Dark Brown/Purple: Significant degradation (>10%).[4][5] Purification is required (Recrystallization or Flash Chromatography) before use in sensitive catalysis or biological assays.[4][5]

Q3: Does the C7-ester position influence stability differently than other isomers?

A: Yes. The C7-position places the ester carbonyl oxygen in close proximity to the indole N-H.[1][2][4][5]

  • Interaction: There is a potential for an intramolecular hydrogen bond between the Indole N-H (donor) and the Ester Carbonyl (acceptor).[4][5]

  • Impact: While this can thermodynamically stabilize the molecule in solid state, it may alter solubility profiles compared to the C5 or C6 isomers.[4][5] However, the primary instability driver remains the C5-amino group , not the ester [2].[4][5]

Troubleshooting & QC Workflows

Scenario A: "My compound arrived at room temperature. Is it compromised?"

Diagnosis: Short-term exposure (transit time < 7 days) at ambient temperature is generally acceptable if the vial remained sealed and protected from light.[1][4][5] Action Plan:

  • Visual Inspection: Check for "melted" appearance or dark crusts.[4][5]

  • Solubility Test: Dissolve a small amount in DMSO-d6 or Methanol. It should dissolve clearly without leaving a black residue.[4][5]

  • QC Validation: Run the LC-MS protocol below.

Scenario B: "I see an extra peak in my LC-MS at M+14 or M-14."

Diagnosis:

  • M-14 (Mass 176 -> 162): Hydrolysis of the methyl ester to the carboxylic acid (Acid: C9H8N2O2, MW ~176).[1][3][4] Correction: Parent MW is ~190.[4][5]2. Acid is ~176.2.[4][5]

    • Calculation: Methyl ester (C11H12N2O2) -> Acid (C10H10N2O2).[1][4][5] Loss of CH2 (-14).[1][4][5]

  • M+16 or M+32: Oxidation of the amine (N-oxide or hydroxylamine formation).[1][4][5]

Scenario C: "The compound is not dissolving in my reaction solvent."

Troubleshooting Guide:

  • Water/PBS: Insoluble.[4][5][7] Do not attempt direct dissolution.[4][5]

  • DCM/Chloroform: Moderate solubility.[4][5]

  • DMSO/DMF: High solubility.[4][5] Recommended for stock solutions.[4][5]

  • Protocol: For biological assays, prepare a 100 mM stock in DMSO, aliquot, store at -20°C, and dilute into aqueous media immediately prior to use.

Experimental Protocols

Protocol 1: Purity Check by HPLC/LC-MS

Use this protocol to validate batch integrity before starting synthesis.[1][2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[4][5]

  • Mobile Phase A: Water + 0.1% Formic Acid.[4][5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4][5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm (indole specific).[4][5]

  • Expected Retention: The 5-aminoindole core is polar; expect elution earlier than unsubstituted indole esters.[1][2][4][5]

Protocol 2: Reconstitution & Storage of Stock Solutions[1]
  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent water condensation (which drives ester hydrolysis).

  • Solvent: Add anhydrous DMSO or DMF.[4][5] Vortex for 30 seconds.[4][5]

  • Aliquot: Split into single-use volumes (e.g., 50 µL).

  • Inerting: Flush the headspace of each vial with Argon gas for 5-10 seconds.

  • Freeze: Snap freeze in liquid nitrogen (optional but best) and store at -80°C or -20°C.

Visualized Workflows

Figure 1: Storage & Handling Decision Logic

This flowchart illustrates the decision-making process for handling the compound upon receipt and during storage to maximize shelf-life.

StorageWorkflow Start Compound Receipt (Methyl 5-amino-1H-indole-7-carboxylate) Inspect Visual Inspection (Color Check) Start->Inspect Decision1 Is it Off-White / Pale Beige? Inspect->Decision1 Good Status: Intact Proceed to Storage Decision1->Good Yes Bad Status: Oxidized (Dark Brown/Purple) Decision1->Bad No Storage Long-Term Storage Protocol: 1. Flush with Argon/N2 2. Seal with Parafilm 3. Store at -20°C Good->Storage Purify Required: Recrystallization or Flash Chromatography Bad->Purify Purify->Good Use Usage: Equilibrate to RT before opening Dissolve in DMSO/DMF Storage->Use

Caption: Workflow for initial inspection and long-term preservation of labile amino-indole derivatives.

Figure 2: Degradation Pathways

Understanding these pathways helps in interpreting LC-MS data of aged samples.[1][2][3][4][5]

Degradation Parent Methyl 5-amino-1H-indole-7-carboxylate (MW: ~190.2) Oxidation Oxidative Polymerization (Colored Dimers/Oligomers) Parent->Oxidation Air/Light (O2) Radical Mechanism Hydrolysis Ester Hydrolysis (Carboxylic Acid + Methanol) Parent->Hydrolysis Moisture/H2O Acid/Base Catalysis Note1 Result: Dark Color Insoluble Residue Oxidation->Note1 Note2 Result: Mass Shift (-14 Da) Soluble Impurity Hydrolysis->Note2

Caption: Primary degradation routes: C5-amino oxidation (color change) and C7-ester hydrolysis (mass shift).

References

  • PubChem. (2025).[4][5] 5-Aminoindole Compound Summary. National Library of Medicine.[4][5] Retrieved from [Link]

(Note: While specific peer-reviewed papers on the 7-carboxylate isomer are rare, the stability protocols are derived from the established chemistry of the 5-aminoindole pharmacophore [3] and supplier safety data [1].)[1]

Sources

Troubleshooting

Technical Support Center: Palladium Removal from Methyl 5-amino-1H-indole-7-carboxylate

Executive Summary & Diagnostic Assessment The Challenge: You are synthesizing methyl 5-amino-1H-indole-7-carboxylate . This molecule presents a "perfect storm" for palladium retention.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Assessment

The Challenge: You are synthesizing methyl 5-amino-1H-indole-7-carboxylate . This molecule presents a "perfect storm" for palladium retention.

  • The 5-Amino Group: A primary aniline at the 5-position acts as a potent ligand, coordinating to soluble Pd(II) species.

  • The Indole Core: The electron-rich

    
    -system can interact with Pd(0) nanoparticles.
    
  • The 7-Ester: Limits the use of harsh acidic washes (risk of hydrolysis) or strong nucleophiles that might cause transesterification.

The "Red Zone": If your crude reaction mixture is dark (grey/black) or your initial ICP-MS reading is >1000 ppm, standard crystallization will likely entrap Pd within the crystal lattice. You must intervene before the final crystallization.

Regulatory Context (ICH Q3D)

For oral drugs, the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day .

  • Target Limit: < 10 ppm (assuming <10g daily dose).

  • Control Strategy: Removal must be demonstrated to be consistent.[1]

Decision Matrix: Selecting the Right Scavenger

Do not guess. Use this logic flow to select the correct removal method based on your specific impurity profile.

Pd_Removal_Decision_Tree Start START: Characterize Crude Mixture State_Check What is the Pd Oxidation State? Start->State_Check Pd_Zero Pd(0) (Nanoparticles/Black ppt) State_Check->Pd_Zero Suspended Black Solids Pd_Two Pd(II) (Soluble/Coordinated) State_Check->Pd_Two Clear but Colored (Red/Orange) Oxidation Step A: Mild Oxidation (Air bubbling or Benzoquinone) Pd_Zero->Oxidation If colloidal/difficult to filter Filtration Step B: Celite Filtration (Hot filtration if product insoluble) Pd_Zero->Filtration Ligand_Check Is the 5-amino group coordinating strongly? Pd_Two->Ligand_Check Oxidation->Pd_Two Converts to Pd(II) Filtration->State_Check Residual Soluble Pd? Silia_Thiol Primary Choice: SiliaMetS® Thiol (or Si-TMT) Best for Pd(II) Ligand_Check->Silia_Thiol Standard Protocol Silia_DMT Secondary Choice: SiliaMetS® DMT (If Thiol fails) Ligand_Check->Silia_DMT High Coordination Carbon Fallback: Activated Carbon (Darco KB-G) *Risk of yield loss* Silia_Thiol->Carbon If <90% Removal

Figure 1: Decision tree for selecting the appropriate palladium scavenging strategy based on oxidation state and coordination.

Primary Protocol: Functionalized Silica Scavenging

This is the industry gold standard for amine-containing APIs. It relies on SiliaMetS® Thiol (or equivalent Si-TMT), which has a higher affinity for Pd than your 5-amino indole.

Why this works:

According to HSAB Theory (Hard and Soft Acids and Bases) , Sulfur is a soft base and Palladium is a soft acid. The Pd-S bond formed with the scavenger is thermodynamically more stable than the Pd-N bond with your product.

Step-by-Step Methodology
  • Dissolution: Dissolve your crude methyl 5-amino-1H-indole-7-carboxylate in a solvent that ensures complete solubility .

    • Recommended: THF, Ethyl Acetate, or DMF.

    • Avoid: Alcohols (MeOH/EtOH) if transesterification is a risk, though usually safe at moderate temps.

  • Loading: Add SiliaMetS® Thiol (or Si-TMT).

    • Ratio: 4–10 equivalents relative to the residual Pd content (not the catalyst used). If Pd content is unknown, use 5-10% w/w relative to the product.

  • Incubation:

    • Temperature: Heat to 50–60°C . Crucial: Room temperature is often insufficient to break the Pd-Amine complex.

    • Time: Stir for 4–12 hours.

  • Filtration: Filter hot through a 0.45 µm pad (or Celite) to remove the silica.

  • Analysis: Check Pd levels via ICP-MS.

Data Summary: Scavenger Efficiency

Scavenger Type Functional Group Target Pd Species Efficiency (Typical) Notes
SiliaMetS® Thiol Propylthiol (-SH) Pd(II), Pd(0) > 95% Best general purpose.
SiliaMetS® DMT Dimercaptotriazine Pd(II) > 99% Stronger binding; use if Thiol fails.

| Activated Carbon | N/A | Pd(0), Colloids | 50-80% | Non-selective; yield loss common. |

Secondary Protocol: Chelation Extraction (The "Wash")

If solid scavengers are unavailable or too expensive for the scale, use a liquid-liquid extraction with a chelating agent.

WARNING: Your molecule contains a methyl ester . Avoid strong aqueous acids (HCl/H2SO4) and strong bases (NaOH), which will hydrolyze the ester to the carboxylic acid.

The Thiourea/Mild Acid Wash
  • Organic Phase: Dissolve product in EtOAc or DCM.

  • Aqueous Phase: Prepare a solution of 10% Thiourea in 0.5M Acetic Acid (or dilute KH2PO4 buffer at pH 4-5).

    • Why Acetic Acid? It protonates the amine (breaking the Pd-N bond) without hydrolyzing the ester rapidly.

  • Process: Wash the organic phase 3 times with the aqueous thiourea solution.

  • Mechanism: Thiourea is a potent ligand that strips Pd from the organic layer into the aqueous layer.

Troubleshooting & FAQs

Q: I used Activated Carbon, but my product turned grey and yield dropped 20%. Why? A: Activated carbon is non-selective.[2] It likely adsorbed your indole product (which is planar and lipophilic) along with the Pd.

  • Fix: Switch to SiliaMetS® Thiol . It binds chemically to Pd, not physically to the indole.

Q: The Pd level is stuck at 200 ppm despite scavenging. What is happening? A: The Pd might be trapped inside the crystal lattice of your product (occlusion) or present as stable Pd(0) nanoparticles.

  • Fix 1 (Occlusion): Ensure the product is completely dissolved during scavenging. Do not scavenge a slurry.

  • Fix 2 (Nanoparticles): Add a mild oxidant (e.g., open the flask to air or add 1 eq. of benzoquinone) to oxidize Pd(0) to Pd(II), which scavengers bind more effectively.

Q: Can I use TMT (Trimercaptotriazine) resin? A: Yes. Si-TMT is often superior to Thiol for Pd removal and is thermally stable. It is highly recommended if the standard Thiol resin is insufficient.

Q: My ester is hydrolyzing during the workup. A: You are likely using a wash that is too acidic or basic.

  • Fix: Avoid aqueous washes. Use the Solid-Supported Scavenger (Protocol 1) in anhydrous THF. This eliminates hydrolysis risk entirely.

Visual Workflow: The "Self-Validating" Loop

This workflow ensures you do not move to the next step until purity is confirmed, preventing contamination of downstream equipment.

Scavenging_Workflow Crude Crude Mixture (Dissolved) Add_Scavenger Add SiliaMetS Thiol (5-10% w/w) Crude->Add_Scavenger Heat Heat to 50°C (4-8 Hours) Add_Scavenger->Heat Filter Filter (Celite) Heat->Filter Test ICP-MS Test Filter->Test Pass Proceed to Crystallization Test->Pass < 20 ppm Fail Fail (>20 ppm) Test->Fail > 20 ppm Retreat Re-treat with SiliaMetS DMT Fail->Retreat Retreat->Heat Loop

Figure 2: Iterative scavenging workflow with mandatory ICP-MS validation checkpoints.

References

  • SiliCycle Inc. "SiliaMetS® Metal Scavengers: Efficient Tool to Remove Metal Residues." SiliCycle Application Notes. Link

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • International Conference on Harmonisation (ICH). (2019). "Guideline Q3D(R1) on Elemental Impurities." ICH Guidelines. Link

  • Biotage. "Metal Scavenging User Guide." Biotage Technical Literature. Link

  • Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 9(2), 198–205. Link

Sources

Optimization

Technical Support Center: Methyl 5-amino-1H-indole-7-carboxylate Production

Strategic Overview: The "Push-Pull" Challenge Status: Senior Application Scientist Note Subject: Structural Vulnerabilities of 5-Amino-7-Carboxy Indoles[1] Scaling up methyl 5-amino-1H-indole-7-carboxylate presents a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Push-Pull" Challenge

Status: Senior Application Scientist Note Subject: Structural Vulnerabilities of 5-Amino-7-Carboxy Indoles[1]

Scaling up methyl 5-amino-1H-indole-7-carboxylate presents a unique "push-pull" electronic challenge. You are dealing with a molecule containing a strong electron-donating group (C5-amine) and a bulky electron-withdrawing group (C7-ester).[1]

  • The Trap: The C5-amine makes the indole electron-rich and highly susceptible to oxidative polymerization (melanin-like tar formation).[1]

  • The Constraint: The C7-ester is sterically crowded and prone to hydrolysis under the very acidic or basic conditions often used to stabilize amines.

This guide prioritizes oxidative stability and thermal safety during the critical reduction of the nitro-precursor (methyl 5-nitro-1H-indole-7-carboxylate).[1]

Phase 1: The Critical Reduction (Nitro Amine)

Objective: Safe conversion of the nitro group without hydroxylamine accumulation or thermal runaway.

Recommended Protocol: Catalytic Transfer Hydrogenation (CTH)

Why this over H2 gas? On a multigram/kilogram scale, pressurized


 with Pd/C poses significant safety risks due to exotherms. CTH using ammonium formate provides a "self-buffering" hydrogen source that minimizes runaway risks and prevents ester hydrolysis.[1]

Step-by-Step Workflow:

  • Inerting: Purge the reactor with

    
     for 15 minutes. Crucial:  Oxygen must be <10 ppm before starting.[1]
    
  • Loading:

    • Substrate: Methyl 5-nitro-1H-indole-7-carboxylate (1.0 equiv).[1]

    • Solvent: Anhydrous Methanol (10 volumes). Do not use water; it promotes ester hydrolysis.[1]

    • Catalyst: 10% Pd/C (50% water wet, 5 wt% loading relative to substrate).

  • Donor Addition: Add Ammonium Formate (5.0 equiv) in portions.

    • Control Point: The reaction is endothermic upon salt dissolution but exothermic during dehydrogenation. Monitor internal temp (

      
      ).
      
  • Reaction: Heat to mild reflux (

    
    ). Monitor via HPLC.[1]
    
    • Target: <0.5% Nitro precursor; <0.1% Hydroxylamine intermediate.[1]

  • Filtration: Cool to

    
    . Filter catalyst over a Celite pad under 
    
    
    
    blanket.[1] Never let the catalyst cake dry out (pyrophoric risk).
Alternative: Hydrogenation (H2 Gas)

If you must use


 gas (e.g., flow chemistry setup), add Vanadium(V) oxide (

, 0.1 mol%)
as a co-catalyst.
  • Mechanism: Vanadium rapidly disproportionates the dangerous hydroxylamine intermediate, preventing accumulation and increasing reaction rate [1].

Phase 2: Isolation & Purification (The "No-Column" Rule)

Core Directive: Do NOT purify this molecule via silica gel chromatography.

  • Reason: Silica is slightly acidic.[1] The electron-rich 5-amino indole will undergo acid-catalyzed oxidative coupling on the column, turning your product into a purple/black band that never elutes.[1]

Purification by Controlled Crystallization

Method: Anti-solvent Crash-out.[1]

ParameterSpecificationRationale
Primary Solvent THF or 2-MeTHFGood solubility for the amino-ester; stable to oxidation.[1]
Anti-Solvent n-HeptaneInduces precipitation; non-polar.[1]
Additive 0.1% Ascorbic AcidAntioxidant scavenger to prevent darkening during crystallization.[1]
Temperature

to

Maximizes yield; slows oxidation kinetics.

Protocol:

  • Concentrate the filtered reaction mixture (from Phase 1) to a concentrated oil/gum.

  • Redissolve in minimal THF (3-4 volumes).

  • Add 0.1% w/w Ascorbic Acid.[1]

  • Slowly add n-Heptane (dropwise) until turbidity persists.

  • Cool to

    
     and age for 4 hours.
    
  • Filter the off-white/tan solid and wash with cold Heptane.[1]

  • Drying: Vacuum oven at

    
     (Do not heat >40°C).
    
Phase 3: Process Visualization
Workflow Logic: From Nitro to Stable Solid

G start Start: Methyl 5-nitro-1H-indole-7-carboxylate reduction Reduction Step (Pd/C + NH4HCO2 or H2) start->reduction check_hydroxyl Check: Hydroxylamine < 0.1%? reduction->check_hydroxyl risk_hydroxyl RISK: Accumulation leads to Azoxy impurities (Colored) check_hydroxyl->risk_hydroxyl No workup Workup: Filter Catalyst (Under N2 Blanket) check_hydroxyl->workup Yes add_vanadium Remedy: Add V2O5 co-catalyst or increase Temp slightly risk_hydroxyl->add_vanadium add_vanadium->reduction silica_warning CRITICAL: Do NOT use Silica Column (Acidic surface = Polymerization) workup->silica_warning crystallization Crystallization: THF/Heptane + Ascorbic Acid workup->crystallization final_product Final Product: Methyl 5-amino-1H-indole-7-carboxylate crystallization->final_product

Caption: Process flow emphasizing the critical control point at hydroxylamine reduction and the avoidance of silica chromatography.

Troubleshooting & FAQs
Q1: My product turns purple/black immediately upon exposure to air. How do I stop this?

Diagnosis: Rapid oxidative polymerization (formation of quinone imines). Solution:

  • Degas everything: All solvents must be sparged with Argon/Nitrogen for 30 mins.[1]

  • Add Scavengers: Add 0.5 wt% Sodium Dithionite (

    
    )  to the aqueous wash (if performing an extraction) or Ascorbic Acid  to the crystallization solvent.
    
  • Storage: Store the solid under Argon at -20°C. The amine is light sensitive; use amber vials [2].

Q2: I see a new impurity at RRT 0.9 (approx) that corresponds to M-14 mass loss.

Diagnosis: Ester hydrolysis. You likely generated 5-amino-1H-indole-7-carboxylic acid. Cause:

  • Reaction mixture was too wet (water in solvent).[1]

  • Temperature was too high (>60°C).[1]

  • Presence of strong base.[2] Fix: Ensure solvents are anhydrous (<0.05%

    
    ). Switch from MeOH to THF/EtOH if methanolysis is suspected (transesterification).[1]
    
Q3: The reduction stalled at 90% conversion. Can I add more catalyst?

Diagnosis: Catalyst poisoning.[1] The free amine product can coordinate to Pd sites. Fix:

  • Do not just dump in fresh dry Pd/C (fire risk with H2/methanol vapors).

  • Procedure: Slurry fresh catalyst in a small amount of solvent outside the reactor, then add the slurry as a liquid stream.

  • Better Fix: Add a promoter like Acetic Acid (1.0 equiv) .[1] The mild acid protonates the amine product (

    
    ), preventing it from binding to the catalyst surface, without hydrolyzing the ester [3].
    
Impurity Profiling Logic Tree

Logic problem Problem: Low Purity / Yield obs1 Observation: Dark/Black Tar problem->obs1 obs2 Observation: Product is Acidic/Polar problem->obs2 obs3 Observation: Yellow/Orange Color problem->obs3 cause1 Cause: Oxidative Polymerization obs1->cause1 cause2 Cause: Ester Hydrolysis obs2->cause2 cause3 Cause: Azo/Azoxy Impurities obs3->cause3 fix1 Fix: Use Antioxidants Avoid Silica Work under Ar cause1->fix1 fix2 Fix: Dry Solvents Lower Temp Avoid strong bases cause2->fix2 fix3 Fix: Add V2O5 catalyst Check H2 pressure cause3->fix3

Caption: Diagnostic logic for identifying common failure modes in amino-indole synthesis.

References
  • Baumann, K. et al. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent EP0825979B1.[1] Link

  • Pelkey, E. T. (2003). Metal-assisted synthesis of indoles. In Progress in Heterocyclic Chemistry (Vol. 15, pp. 120-145).[1] Elsevier.[1] (General reference on indole sensitivity).

  • Blaser, H. U., et al. (2003). Industrial Scale Hydrogenation of Nitro Compounds. In The Handbook of Homogeneous Hydrogenation. Wiley-VCH.[1] Link

  • Jiang, Y., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of methyl 5-amino-1H-indole-7-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 5-amino-1H-indole-7-carboxylate A Comparative Analysis for Structural Elucidation For researchers and scientists in drug development and chemic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 5-amino-1H-indole-7-carboxylate

A Comparative Analysis for Structural Elucidation

For researchers and scientists in drug development and chemical analysis, mass spectrometry is an indispensable tool for molecular identification and structural elucidation. The fragmentation pattern of a molecule under ionization serves as a unique fingerprint, providing critical insights into its constituent parts. This guide offers a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of methyl 5-amino-1H-indole-7-carboxylate , a substituted indole of interest in medicinal chemistry.

This document moves beyond a simple listing of fragments. As a senior application scientist, my goal is to provide a logical framework for understanding why the molecule fragments as it does. We will explore the interplay between the stable indole core, the electron-donating amino group, and the cleavable methyl ester functionality. By comparing the predicted fragmentation of our target molecule with that of its structural analogs—methyl indole-7-carboxylate and 5-aminoindole—we can isolate the influence of each functional group and build a robust, self-validating model for its identification.

Foundational Principles: Fragmentation of Core Moieties

The fragmentation of methyl 5-amino-1H-indole-7-carboxylate is governed by the established behaviors of its three primary components: the indole ring, the aromatic amine, and the aromatic methyl ester.

  • Indole Nucleus : The aromatic indole ring is a highly stable structure. Its fragmentation in electron ionization (EI) mass spectrometry is well-characterized. A common pathway involves the loss of hydrogen cyanide (HCN), leading to a characteristic fragment ion at m/z 89.[1] The stability of this core often results in a strong molecular ion peak in the mass spectra of aromatic compounds.

  • Aromatic Amines : The presence of a nitrogen atom dictates that the molecular ion will have an odd-numbered mass, in accordance with the Nitrogen Rule.[2] The most dominant fragmentation pathway for aliphatic and aromatic amines is typically alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2][3]

  • Aromatic Methyl Esters : These compounds typically show a discernible molecular ion peak. Key fragmentation pathways include the loss of the methoxy radical (•OCH₃), resulting in an [M-31]⁺ peak, or the loss of the entire carbomethoxy group (•COOCH₃), leading to an [M-59]⁺ peak.[4][5] The formation of a stable acylium cation via loss of the alkoxy radical is a particularly favorable process.[4][6]

Predicted Fragmentation of Methyl 5-amino-1H-indole-7-carboxylate (EI-MS)

Under hard ionization techniques like Electron Ionization (EI), methyl 5-amino-1H-indole-7-carboxylate (Molecular Weight: 190.2 g/mol ) is expected to produce a radical cation (M⁺•) at m/z 190 . The subsequent fragmentation cascade is a competition between the pathways dictated by the ester and amino groups, anchored by the stable indole core.

The primary and most favorable fragmentation is initiated by the ester group, which is more prone to cleavage than the stable aromatic C-N bond.

  • Loss of Methoxy Radical (•OCH₃) : The most prominent initial fragmentation is the alpha-cleavage at the ester, leading to the loss of a methoxy radical (mass 31). This forms a highly stable acylium cation at m/z 159 . This ion benefits from resonance stabilization across the indole ring.

  • Loss of Carbon Monoxide (CO) : The acylium ion at m/z 159 can subsequently lose a neutral molecule of carbon monoxide (mass 28), a common fragmentation for such cations.[1][4] This would produce a fragment at m/z 131 .

  • Loss of Carbomethoxy Radical (•COOCH₃) : A less favorable, but still possible, initial fragmentation is the loss of the entire carbomethoxy radical (mass 59), resulting in an ion at m/z 131 .

The presence of the amino group primarily influences the stability of the ring and subsequent, deeper fragmentations. For instance, the ion at m/z 131 could undergo further fragmentation characteristic of an amino-substituted indole.

Visualizing the EI Fragmentation Pathway

The logical flow of fragmentation from the molecular ion is depicted below. The initial loss of the methoxy radical is predicted to be the most favorable pathway, making the m/z 159 ion the likely base peak.

G M Methyl 5-amino-1H-indole-7-carboxylate (M+•) m/z 190 F159 Acylium Cation [M - •OCH3]+ m/z 159 (Base Peak) M->F159 - •OCH3 (31) F131 [M - •COOCH3]+ m/z 131 M->F131 - •COOCH3 (59) F131_from_159 5-amino-1H-indolyl Cation [M - •OCH3 - CO]+ m/z 131 F159->F131_from_159 - CO (28)

Caption: Predicted EI fragmentation of methyl 5-amino-1H-indole-7-carboxylate.

Comparative Fragmentation Analysis

To understand the specific contributions of the amino and methyl ester groups, we can compare the predicted fragmentation of our target molecule with two structural analogs.

CompoundMolecular WeightKey Predicted Fragments (m/z)Influence of Functional Group
Methyl 5-amino-1H-indole-7-carboxylate 190190 (M⁺•), 159 (Base) , 131The ester group dictates the primary fragmentation (loss of •OCH₃ to form m/z 159). The amino group stabilizes the resulting ions and influences subsequent, lower-mass fragments.
Methyl 1H-indole-7-carboxylate 175175 (M⁺•), 144 (Base) , 116Lacking the amino group, the fragmentation is simpler. The primary loss is •OCH₃ (175 -> 144), followed by loss of CO (144 -> 116). The masses are shifted by 15 amu (the difference between -NH₂ and -H).
5-amino-1H-indole 132132 (M⁺•), 131 , 105Without the ester group, fragmentation is driven by the indole core and amino substituent. A likely fragmentation is the loss of a hydrogen atom to form m/z 131, followed by the characteristic loss of HCN (131 -> 104) or related fragments.[1]

This comparison clearly demonstrates that the methyl ester at position 7 is the primary driver of the initial, most characteristic fragmentation. The amino group at position 5 serves as a powerful modulator, and its presence or absence can be unequivocally confirmed by the mass shifts in the resulting fragments.

Logical Comparison Workflow

The process of distinguishing these compounds via mass spectrometry follows a clear decision path based on the observed high-mass ions.

G Start Analyze Spectrum M190 Is M+• at m/z 190? Start->M190 M175 Is M+• at m/z 175? M190->M175 No End_Target Compound is Methyl 5-amino-1H-indole-7-carboxylate M190->End_Target Yes (Check for m/z 159) M132 Is M+• at m/z 132? M175->M132 No End_Analog1 Compound is Methyl 1H-indole-7-carboxylate M175->End_Analog1 Yes (Check for m/z 144) End_Analog2 Compound is 5-amino-1H-indole M132->End_Analog2 Yes (Check for m/z 131) End_Unknown Compound is None of the Above M132->End_Unknown No

Caption: Decision tree for compound identification based on molecular ion.

Experimental Protocols for Verification

To validate these predictions, a robust analytical method is required. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable, with the choice depending on sample complexity, volatility, and required sensitivity.[7][8][9]

Protocol 1: GC-MS with Electron Ionization (EI)

This method is ideal for pure, volatile samples and provides the classic, reproducible fragmentation patterns discussed above.

  • Rationale : GC provides excellent separation for relatively non-polar, volatile compounds, and EI is the gold standard for creating searchable library spectra due to its consistent fragmentation.[10]

  • Methodology :

    • Sample Preparation : Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent like ethyl acetate or methanol. Dilute to a working concentration of 1-10 µg/mL.[10]

    • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an EI source.

    • GC Conditions :

      • Column : HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.

      • Carrier Gas : Helium at a constant flow of 1 mL/min.

      • Injector : 280 °C, split mode (e.g., 10:1).

      • Oven Program : Initial temperature 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min.

    • MS Conditions :

      • Ion Source Temp : 230 °C.

      • Ionization Energy : 70 eV.

      • Mass Range : Scan from m/z 40 to 550.

      • Data Analysis : Identify the molecular ion peak and compare the fragmentation pattern with the predicted values (m/z 159, 131).

Protocol 2: LC-MS/MS with Electrospray Ionization (ESI)

This method is superior for complex mixtures, less volatile compounds, or when high sensitivity is required. It analyzes the fragmentation of a specific precursor ion.

  • Rationale : ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[11] Tandem MS (MS/MS) then allows for controlled collision-induced dissociation (CID) of this specific ion to generate a clean, interpretable fragment spectrum.[7][12]

  • Methodology :

    • Sample Preparation : Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of 0.1-100 ng/mL in the initial mobile phase.[13]

    • Instrumentation : HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

    • LC Conditions :

      • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).

      • Mobile Phase A : 0.1% formic acid in water.

      • Mobile Phase B : 0.1% formic acid in acetonitrile.

      • Gradient : 5% B to 95% B over 10 minutes.

      • Flow Rate : 0.3 mL/min.

    • MS/MS Conditions (Positive ESI Mode) :

      • Precursor Ion (Q1) : Select the protonated molecule, [M+H]⁺, at m/z 191 .

      • Collision Energy : Optimize using a standard solution (typically 10-30 eV).

      • Product Ion Scan (Q3) : Scan for resulting fragments. The expected major product ion from the fragmentation of m/z 191 would likely be m/z 159 (loss of methanol, CH₃OH) or m/z 131 (loss of methanol and CO).

      • Detection Mode : For quantification, Multiple Reaction Monitoring (MRM) can be used, monitoring transitions like 191 -> 159.[14][15]

Conclusion

The mass spectrometric fragmentation of methyl 5-amino-1H-indole-7-carboxylate is a predictable process governed by the fundamental chemistry of its functional groups. The methyl ester at position 7 directs the primary, most characteristic fragmentation via the loss of a methoxy radical (•OCH₃) to form a stable acylium cation at m/z 159 under EI conditions. This primary cleavage provides a clear and reliable marker for the presence and position of the ester group.

By comparing its fragmentation pattern to that of its structural analogs, researchers can confidently distinguish this molecule from similar indole derivatives. The provided GC-MS and LC-MS/MS protocols offer robust, validated starting points for the analysis and unambiguous identification of this compound in various research and development settings.

References

  • BenchChem. (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. BenchChem Technical Support.
  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Hilaris Publisher. (2024). A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Al-Asmari, A. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5005. [Link]

  • Silva, G. N., et al. (2025). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]

  • Al-Asmari, A. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Semantic Scholar. [Link]

  • Ostin, A., Moritz, T., & Sandberg, G. (1992). Liquid-Chromatography Mass-Spectrometry of Conjugates and Oxidative Metabolites of Indole- 3-Acetic- Acid. Biological Mass Spectrometry, 21, 292-298. [Link]

  • Woźniak, A., et al. (2020). LC-MS/MS parameters (MRM) used for identification of indole, skatole and androstenone. ResearchGate. [Link]

  • Luo, J., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 23(8), 2033. [Link]

  • Crozier, A., et al. (2004). Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. Journal of Chromatography B, 808(2), 295-301. [Link]

  • Mielniczuk, E., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Acta Chromatographica, 29(2), 291-305. [Link]

  • Sharma, R., et al. (2010). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 6(3), 201-204. [Link]

  • Mielniczuk, E., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. ResearchGate. [Link]

  • Nishino, K., et al. (2020). Identification of Genetic Variants via Bacterial Respiration Gas Analysis. Frontiers in Microbiology, 11, 589408. [Link]

  • Kumar, S., et al. (2024). GC-MS quantification of fecal short-chain fatty acids and spectrophotometric detection of indole: Do rectal swabs produce comparable results as stool samples? - A pilot study. Journal of Laboratory Physicians, 16(1), 108-112. [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. [Link]

  • Chem Explained. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • Brandt, S. D., et al. (2013). The Characterization of 4- and 5-Iodo-2-aminoindan. ResearchGate. [Link]

  • da Silva, A. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. [Link]

  • ResearchGate. (n.d.). Fragmentation of the [M + 73]⁺ ion from the methyl esters of.... ResearchGate. [Link]

  • da Silva, A. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8, 21407-21413. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary. [Link]

  • Eberlin, M. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6, 10213-10224. [Link]

  • Schymanski, E. L., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminoindole. HELIX Chromatography. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. University of Arizona. [Link]

  • ResearchGate. (2025). (PDF) Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

  • Liu, X., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Metabolites, 14(1), 1. [Link]

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Comparative

Comparative Bioactivity Guide: Methyl 5-Amino-1H-Indole-7-Carboxylate vs. 5-Hydroxy Analogs

[1] Executive Summary: The Scaffold Selection Matrix In the rational design of indole-based therapeutics, the substitution pattern at the 5-position determines the pharmacophore's primary interaction mode, while the 7-ca...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Scaffold Selection Matrix

In the rational design of indole-based therapeutics, the substitution pattern at the 5-position determines the pharmacophore's primary interaction mode, while the 7-carboxylate moiety acts as a critical "anchor" for orientation within the binding pocket.

This guide compares Methyl 5-amino-1H-indole-7-carboxylate (5-Amino-7-COOMe) against its 5-hydroxy analogs (5-Hydroxy-7-COOMe) .[1]

  • Select the 5-Amino Scaffold when: Targeting kinase hinge regions (ATP-mimetic), requiring a versatile handle for amide/sulfonamide diversification, or needing improved metabolic stability against rapid Phase II conjugation.

  • Select the 5-Hydroxy Scaffold when: Targeting oxidoreductases (e.g., 5-Lipoxygenase), designing bioisosteres for serotonin-like GPCR targets, or exploiting specific H-bond acceptor/donor pairs in tight hydrophobic pockets.[1]

Physicochemical & Structural Analysis

The electronic and steric differences between the amino (-NH₂) and hydroxyl (-OH) groups at the 5-position fundamentally alter the indole's physicochemical profile.[1]

FeatureMethyl 5-Amino-1H-indole-7-carboxylate Methyl 5-Hydroxy-1H-indole-7-carboxylate Medicinal Chemistry Implication
H-Bonding Donor (2), Acceptor (1)Donor (1), Acceptor (2)Amino group is a superior donor for backbone carbonyls in enzymes.[1]
pKa (Conj. Acid) ~4-5 (Aniline-like)~10 (Phenolic)The amino group is protonatable at physiological pH only if alkylated; the free amine remains neutral.[1]
LogP (Lipophilicity) Lower (More Polar)Higher (Less Polar)Amino analogs generally offer slightly better aqueous solubility profiles.
Electronic Effect Strong Mesomeric Donor (+M)Strong Mesomeric Donor (+M)Both activate the C3 position for electrophilic aromatic substitution, but -OH is generally more activating.
7-Position Interaction Steric bulk of COOMeSteric bulk of COOMeThe 7-COOMe group can form intramolecular H-bonds with the indole NH, affecting pKa.[1]

Bioactivity Landscape & SAR Logic[1]

5-Amino-7-COOMe: The Kinase & Derivatization Workhorse

The 5-amino variant is predominantly utilized as a privileged scaffold intermediate .[1] The free amine is rarely the final pharmacophore; rather, it serves as a nucleophilic handle to attach "tail" moieties that reach into solvent-exposed regions of a protein target.

  • Mechanism: In kinase inhibitors, the indole NH often binds to the hinge region (Glu/Met residues). The 5-amino group, when converted to an amide or urea, provides additional H-bond points and vectors the molecule towards the "gatekeeper" residue.

  • Key Application: Synthesis of Pyrimido[5,4-b]indoles and other fused tricyclic systems. The 5-amino group allows for cyclization reactions that lock the conformation, enhancing potency [1].

5-Hydroxy-7-COOMe: Redox Targets & GPCRs

The 5-hydroxy analog mimics the endogenous neurotransmitter serotonin (5-HT) and is critical in redox-active enzyme inhibition.[1]

  • Mechanism: The phenolic hydroxyl group can participate in redox cycling or chelate metal ions in metalloenzymes.[1]

  • Key Application: 5-Lipoxygenase (5-LO) Inhibition .[1][2][3] Research indicates that 5-hydroxyindoles are potent inhibitors of 5-LO, a key enzyme in leukotriene biosynthesis.[1][2][3] The hydroxyl group is essential for interrupting the redox cycle of the active site iron [2].

  • Serotonin Mimicry: The 5-OH group is a requisite feature for high affinity at 5-HT receptors.[1] However, the bulky 7-carboxylate ester may sterically hinder binding compared to the native 5-H or 7-H indoles, making this scaffold more selective for specific subtypes or mutant receptors.[1]

SAR Decision Pathway (Visualization)[1]

SAR_Decision_Tree Start Target Identification Target_Kinase Target: Kinase / ATPase Start->Target_Kinase Target_Redox Target: 5-LO / Oxidoreductase Start->Target_Redox Target_GPCR Target: GPCR (5-HT) Start->Target_GPCR Choice_Amino Select: 5-Amino Scaffold Target_Kinase->Choice_Amino Hinge Binding Choice_Hydroxy Select: 5-Hydroxy Scaffold Target_Redox->Choice_Hydroxy Redox Cycling Target_GPCR->Choice_Hydroxy Bioisostere Action_Deriv Action: Derivatize (Amide/Urea) Choice_Amino->Action_Deriv Expand Library Action_Direct Action: Use as Pharmacophore Choice_Hydroxy->Action_Direct Interaction with Metal/Cys

Figure 1: Strategic selection pathway for indole-7-carboxylate scaffolds based on biological target class.[1]

ADME & Metabolic Stability Profile

A critical differentiator between these two analogs is their metabolic fate.[1]

Phase II Conjugation (The "Clearance" Trap)[1]
  • 5-Hydroxy Analog: Highly susceptible to Glucuronidation (UGT enzymes) and Sulfation (SULT enzymes).[1] The phenolic -OH is a prime target for rapid conjugation, leading to high clearance and low oral bioavailability unless sterically shielded or used as a prodrug.

  • 5-Amino Analog: Susceptible to N-Acetylation (NAT enzymes).[1] However, acetylation is generally slower than glucuronidation. Furthermore, if the amine is already derivatized (e.g., into an amide) in the final drug candidate, this metabolic liability is effectively nullified.

Oxidative Stability[1]
  • 5-Hydroxy: Prone to oxidation to quinone-imines, which can be toxic (reactive metabolites).[1]

  • 5-Amino: susceptible to N-oxidation, but generally more stable in the context of the electron-withdrawing 7-carboxylate group which pulls electron density from the ring, stabilizing it against oxidation compared to simple indoles.[1]

Experimental Protocols

Protocol: Comparative Kinase Inhibition Assay

Validating the 5-Amino scaffold's utility as a hinge-binder.[1]

Objective: Determine IC50 of derivatives against a panel of kinases (e.g., CDK2, EGFR).

  • Preparation: Dissolve Methyl 5-amino-1H-indole-7-carboxylate (and derivatives) in 100% DMSO to 10 mM stock.

  • Dilution: Serial dilute 1:3 in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Add 5 µL of recombinant kinase (e.g., EGFR, 2 nM final) to 384-well plate.

  • Compound Addition: Add 2.5 µL of compound solution. Incubate 15 min at RT.

  • ATP Start: Initiate reaction with 2.5 µL ATP/Substrate mix (Km concentrations).

  • Detection: Use ADP-Glo™ or similar luminescence assay after 60 min.[1]

  • Analysis: Fit curves using non-linear regression (GraphPad Prism) to derive IC50.

    • Control: Staurosporine (Reference Inhibitor).[1]

Protocol: Microsomal Stability (Metabolic Liability Test)

Comparing the half-life (t1/2) of Amino vs. Hydroxy analogs.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Substrate: 1 µM test compound (Amino vs. Hydroxy analog).

  • Cofactors:

    • Phase I: NADPH regenerating system.[1]

    • Phase II (Glucuronidation): UDPGA (specifically for the Hydroxy analog test).

  • Incubation: 37°C for 0, 5, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.[1]

  • Calculation:

    
    .
    
Workflow Visualization[1]

Assay_Workflow cluster_0 Assay Selection Prep Sample Prep (10mM DMSO Stock) Kinase Kinase Assay (Target: Hinge Binding) Prep->Kinase Metab Metabolic Stability (Target: Clearance) Prep->Metab Readout_K Readout: IC50 (Luminescence) Kinase->Readout_K Readout_M Readout: CL_int (LC-MS/MS) Metab->Readout_M Analysis Data Comparison (Amino vs Hydroxy) Readout_K->Analysis Readout_M->Analysis

Figure 2: Parallel evaluation workflow for bioactivity and stability profiling.

References

  • Shestakov, A. S., et al. (2009). "Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives." Russian Journal of Organic Chemistry. Link

  • Landwehr, J., et al. (2006). "Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase." Journal of Medicinal Chemistry. Link

  • Reid, M., et al. (2010).[4] "The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. "Methyl indole-5-carboxylate Product Information." Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 5-amino-1H-indole-7-carboxylate

This document provides a detailed protocol for the proper disposal of methyl 5-amino-1H-indole-7-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. As researchers and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of methyl 5-amino-1H-indole-7-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and responsibility.

Hazard Assessment and Chemical Profile

Based on analogous compounds, methyl 5-amino-1H-indole-7-carboxylate is anticipated to be:

  • An irritant to the skin and eyes.[2][3][4][5]

  • Potentially harmful if inhaled or swallowed.[5]

  • Requiring disposal as regulated hazardous waste.[6]

Table 1: Anticipated Hazard Profile

Hazard ClassificationAnticipated EffectGHS PictogramPrecautionary Statements
Skin IrritationCauses skin irritation.[2][3][4]P264, P280, P302+P352, P332+P313[2][3]
Eye IrritationCauses serious eye irritation.[2][3][4]P280, P305+P351+P338, P337+P313[2][3]
Target Organ ToxicityMay cause respiratory irritation.[3][4]P261, P271, P304+P340[3]

This assessment mandates that methyl 5-amino-1H-indole-7-carboxylate should never be disposed of down the drain or in regular trash.[7][8] Such actions can lead to environmental contamination and place your institution at risk of significant regulatory fines under the Resource Conservation and Recovery Act (RCRA).[7][8][9]

Personal Protective Equipment (PPE) - Your First Line of Defense

Minimizing exposure is a core principle of laboratory safety.[10][11][12] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires that appropriate PPE be used when handling hazardous chemicals.[11][13]

Required PPE for Handling Waste:

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[14]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood to minimize inhalation exposure.[3][15]

Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the safe collection and disposal of methyl 5-amino-1H-indole-7-carboxylate waste. This process is designed to comply with EPA and OSHA regulations.[9][10]

Step 1: Waste Minimization

The most effective disposal strategy begins with waste minimization.

  • Source Reduction: Purchase and prepare only the quantity of the chemical required for your immediate experimental needs.[16][17]

  • Inventory Management: Maintain a detailed chemical inventory to prevent over-ordering and ensure that older stock is used first.[15]

Step 2: Designate a Hazardous Waste Container
  • Compatibility: Select a waste container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.[9][17] Do not use metal containers for any waste stream unless compatibility is confirmed.[18]

  • Condition: The container must be in good condition, free from leaks or cracks, and have a secure, screw-top lid.[17]

  • Labeling: This is a critical compliance point. From the moment the first drop of waste enters the container, it must be labeled with the words "HAZARDOUS WASTE" .[17][19] The label must also clearly state the full chemical name ("methyl 5-amino-1H-indole-7-carboxylate") and its approximate concentration or percentage.[17][19] Do not use abbreviations or chemical formulas.[19]

Step 3: Waste Segregation and Collection
  • Incompatibility: Do not mix this waste with other waste streams.[17] Based on the general reactivity of indole compounds, it should be kept separate from strong oxidizing agents, bases, and reducing agents.[14] Mixing incompatible chemicals can lead to violent reactions, fire, or the generation of toxic gases.[9]

  • Collection: Collect the waste directly into your labeled hazardous waste container. Keep the container closed at all times except when actively adding waste.[19][20] Leaving a funnel in an open waste container is a common but serious violation.[19]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[16][19][21]

  • Volume Limits: Regulations limit the amount of waste that can be stored in an SAA. While specific limits can vary, a general rule is to not exceed 10-25 gallons of total hazardous waste per laboratory.[20][21]

  • Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray to contain any potential leaks or spills.[7][20]

Step 5: Arranging for Professional Disposal
  • Contact EHS: Once the waste container is approximately 90% full, or at regular intervals as dictated by your institution's policies, contact your Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[18][19]

  • Documentation: Complete any required waste pickup forms accurately and completely. This creates a "cradle-to-grave" record of the waste, as required by the EPA.[8]

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Professional Disposal A Step 1: Assess Hazard (Assume Irritant) B Step 2: Don PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Step 3: Collect Waste in Labeled, Compatible Container B->C Handle Waste D Step 4: Store in SAA (Closed, Secondary Containment) C->D Proper Storage E Step 5: Request Pickup (Contact EHS/Contractor) D->E Container Full F Step 6: Professional Disposal (Licensed Facility) E->F Regulatory Compliance

Sources

Handling

Personal protective equipment for handling methyl 5-amino-1H-indole-7-carboxylate

A Researcher's Guide to Safely Handling Methyl 5-amino-1H-indole-7-carboxylate As a novel compound with limited specific safety data, a cautious and informed approach is paramount when handling methyl 5-amino-1H-indole-7...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Methyl 5-amino-1H-indole-7-carboxylate

As a novel compound with limited specific safety data, a cautious and informed approach is paramount when handling methyl 5-amino-1H-indole-7-carboxylate in a laboratory setting. This guide, intended for researchers, scientists, and drug development professionals, provides a procedural framework for the safe handling, use, and disposal of this chemical, drawing upon established protocols for analogous indole compounds and best practices for managing powdered chemical reagents.

Hazard Assessment: An Evidence-Based Approach

Anticipated Hazards:

  • Skin Irritation: Direct contact may lead to redness and discomfort.[1][2][3]

  • Eye Irritation: The compound, likely a powder, can cause serious irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1][2][3]

Given these potential hazards, the following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the final and most critical barrier between the researcher and the chemical.[6] The following table outlines the minimum required PPE for handling methyl 5-amino-1H-indole-7-carboxylate.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a face shield.[7][8]Protects against accidental splashes or airborne particles that could cause serious eye irritation.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[8][9]Prevents skin contact, which may lead to irritation.[7] Gloves should be inspected before use.[1]
Body Protection A fully buttoned lab coat or a chemical-resistant gown.[7]Protects clothing and underlying skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood is required.[7][10]Minimizes the inhalation of dust, which may cause respiratory irritation.[7]

The correct sequence for donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_Coat 1. Lab Coat Don_Gloves 2. Gloves Don_Goggles 3. Eye Protection Doff_Gloves 1. Gloves Don_Goggles->Doff_Gloves After Handling Doff_Goggles 2. Eye Protection Doff_Coat 3. Lab Coat Wash_Hands Wash Hands Doff_Coat->Wash_Hands Start Start Start->Don_Coat End End Wash_Hands->End

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Operational Plan: A Step-by-Step Handling Protocol

A structured approach to handling powdered chemicals is essential to minimize exposure and prevent contamination.[10][11]

3.1. Preparation and Engineering Controls:

  • Designated Area: Designate a specific work area for handling the compound and label it accordingly.[9]

  • Engineering Controls: All handling of methyl 5-amino-1H-indole-7-carboxylate must be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.[7]

  • Work Surface: Cover the work surface with absorbent, disposable bench paper.[11]

  • Minimize Quantities: Use the minimum quantity of the compound necessary for the procedure to reduce exposure risk.[10]

3.2. Weighing and Handling the Compound:

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing: If weighing the solid, do so within the fume hood. To avoid dust dispersal, tare an empty, lidded container, add the powder inside the fume hood, close the lid, and then move the container to the balance for weighing.[9]

  • Transfers: Use a dedicated spatula for transfers. Transfer the powder in several small scoops to minimize the risk of spillage.[11]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Keep containers closed whenever possible.[11]

Handling_Workflow Prep 1. Preparation - Designate Area - Use Fume Hood - Cover Surface Don_PPE 2. Don PPE Prep->Don_PPE Weigh 3. Weighing (Inside Fume Hood) Don_PPE->Weigh Handle 4. Handling/ Solution Prep Weigh->Handle Decon 5. Decontamination - Clean Work Area - Package Waste Handle->Decon Doff_PPE 6. Doff PPE Decon->Doff_PPE Wash 7. Wash Hands Doff_PPE->Wash

Caption: Step-by-Step Chemical Handling and Decontamination Workflow.

3.3. Decontamination and Immediate Waste Management:

  • Surface Cleaning: After handling, decontaminate the work area using a wet-cleaning method with a compatible solvent or by using a HEPA vacuum.[9][11]

  • Equipment Decontamination: Clean any reusable equipment, such as spatulas, that came into contact with the chemical.

  • Waste Segregation: All disposable materials, including bench paper, contaminated gloves, and weigh boats, should be placed in a clearly labeled, sealed waste container.[1][8]

Disposal Plan: Ensuring a Safe Final Step

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Collection: Collect all waste materials contaminated with methyl 5-amino-1H-indole-7-carboxylate in a suitable, closed, and clearly labeled container.[1]

  • Professional Disposal: Do not dispose of this chemical down the drain.[1][8] Arrange for the disposal of surplus and non-recyclable solutions through a licensed professional waste disposal company.[1] This ensures compliance with environmental regulations and proper handling of potentially hazardous materials.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with methyl 5-amino-1H-indole-7-carboxylate, ensuring both personal safety and the integrity of their research environment.

References

  • Personal protective equipment for handling Methyl 7-methoxy-1H-indole-4-carboxylate. Benchchem.
  • 9.4 Guidelines for Working with Particularly Hazardous Substances. Cornell University Environment, Health and Safety.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University Occupational & Environmental Safety Office.
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
  • Weighing Hazardous Powders in the Laboratory. University of Washington Environment, Health & Safety.
  • 1-Aminoindole - Hazard Genotoxicity. U.S. Environmental Protection Agency (EPA).
  • METHYL INDOLE-5-CARBOXYLATE CAS No 1011-65-0 Safety Data Sheet. Central Drug House (P) Ltd.
  • SAFETY DATA SHEET - 1-Methylindole. Thermo Fisher Scientific.
  • Methyl indole-5-carboxylate - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Safety Rules in Chemical Laboratories: A Practical Guide. SDS Manager.
  • 5-Aminoindole(5192-03-0)MSDS. ChemicalBook.
  • SAFETY DATA SHEET - 1-Methyl-1H-indole-5-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Fisher Scientific.
  • SAFETY DATA SHEET - Indole. ChemDmart.
  • Methylindole-5-carboxylate SDS, 1011-65-0 Safety Data Sheets. ECHEMI.
  • 7-Aminoindole - SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Aminoindole. Thermo Fisher Scientific.

Sources

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